molecular formula C22H45B B1496433 11-(Bromomethyl)henicosane

11-(Bromomethyl)henicosane

Cat. No.: B1496433
M. Wt: 389.5 g/mol
InChI Key: JMCAGDFICOEVJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(Bromomethyl)henicosane is a useful research compound. Its molecular formula is C22H45Br and its molecular weight is 389.5 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

11-(bromomethyl)henicosane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H45Br/c1-3-5-7-9-11-13-15-17-19-22(21-23)20-18-16-14-12-10-8-6-4-2/h22H,3-21H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCAGDFICOEVJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(CCCCCCCCCC)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H45Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Part 1: Critical Quality Attributes (CQAs) & Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Purity Analysis of Synthetic 11-(Bromomethyl)henicosane

Executive Summary this compound is a critical synthetic intermediate used in the manufacturing of ionizable cationic lipids, such as ALC-0315, which serve as the delivery backbone for mRNA-based lipid nanoparticles (LNPs). As a "swallowtail" lipid precursor, its structural integrity and purity directly dictate the efficacy and safety of the final drug product. Impurities in this intermediate—specifically residual alcohols, aldehydes, and elimination products (alkenes)—can lead to the formation of mRNA-lipid adducts, compromising the potency of the therapeutic payload.[1]

This guide outlines a multi-modal analytical strategy to ensure the quality of this compound, moving beyond simple purity assessments to a comprehensive impurity profiling framework.

The synthesis of this compound typically involves the bromination of 11-(hydroxymethyl)henicosane. Consequently, the impurity profile is predictable but critical.

Impurity ClassOriginRisk ImpactDetection Method
Homologs Impure starting alkanes (C19, C23 chains)Alters LNP pKa and packingGC-MS
Residual Alcohol Unreacted 11-(hydroxymethyl)henicosaneCompetes in downstream couplingHPLC-CAD / NMR
Alkenes Thermal/Chemical elimination (HBr loss)Non-functional lipid tail1H-NMR / GC-MS
Aldehydes Oxidation of precursor alcoholCRITICAL: Forms covalent adducts with mRNADNPH Derivatization + LC-MS
Inorganic Bromide Residual brominating agentIonic strength variationICP-MS / Titration

Part 2: Analytical Workflow & Decision Matrix

The following workflow integrates orthogonal methods to ensure no impurity goes undetected.

PurityWorkflow Start Crude this compound NMR 1. Identity & Structural Integrity (1H NMR) Start->NMR HPLC 2. Primary Purity Assay (HPLC-CAD) NMR->HPLC If Structure Confirmed GCMS 3. Homolog & Volatile Profiling (GC-MS) HPLC->GCMS If Purity > 98% Aldehyde 4. Trace Aldehyde Quantitation (DNPH-LC-MS) GCMS->Aldehyde If Homologs < 0.5% Decision Release Decision Aldehyde->Decision Reject/Reprocess Reject/Reprocess Decision->Reject/Reprocess Fail Release for Synthesis Release for Synthesis Decision->Release for Synthesis Pass

Figure 1: Analytical Decision Matrix for this compound release testing.

Part 3: Detailed Experimental Protocols

Method 1: Primary Purity by HPLC-CAD

Rationale: Unlike UV detection, which fails due to the lack of chromophores in alkyl bromides, Charged Aerosol Detection (CAD) provides a universal response independent of chemical structure. This method avoids the thermal degradation risks associated with high-temperature GC.

  • Instrument: UHPLC system with Charged Aerosol Detector (e.g., Thermo Corona Veo).

  • Column: C18 or Phenyl-Hexyl (e.g., Waters XBridge Phenyl-Hexyl, 3.5 µm, 4.6 x 150 mm).

  • Mobile Phase:

    • A: Methanol (with 10mM Ammonium Acetate to maintain neutral pH).

    • B: Tetrahydrofuran (THF) or Isopropanol.

  • Gradient:

    • 0-2 min: 90% A (Equilibration)

    • 2-15 min: Ramp to 100% B (Elute lipophilic bromide)

    • 15-20 min: Hold 100% B

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 40°C.

  • Interpretation: The bromide product will elute as the major peak. The precursor alcohol is more polar and will elute earlier. Integration of peak areas provides % purity.

Method 2: Structural Identity by 1H-NMR

Rationale: NMR is the definitive method to distinguish the product from the starting alcohol and elimination by-products (alkenes).

  • Solvent: CDCl₃ (Deuterated Chloroform).

  • Key Chemical Shifts (δ ppm):

    • 3.40 – 3.50 ppm (Doublet, 2H): Characteristic signal of the -CH₂-Br protons.

    • 3.60 – 3.70 ppm (Doublet, 2H): Signal of the residual -CH₂-OH (Starting Material).

    • 5.30 – 5.50 ppm (Multiplet): Signal of vinyl protons (Alkene impurity from elimination).

    • 0.88 ppm (Triplet): Terminal methyl groups (Reference).

  • Protocol: Dissolve ~10 mg of sample in 0.6 mL CDCl₃. Acquire 16-32 scans.

  • Acceptance Criteria: Presence of doublet at ~3.45 ppm. Absence of signals at 3.65 ppm (Alcohol) and 5.4 ppm (Alkene).

Method 3: Trace Aldehyde Analysis (Critical for LNP Safety)

Rationale: Aldehyde impurities in lipid precursors can react with mRNA amines to form adducts, rendering the vaccine inactive. Standard HPLC/GC may miss trace aldehydes.

  • Derivatization: Reaction with 2,4-Dinitrophenylhydrazine (DNPH).[1]

  • Protocol:

    • Dissolve 50 mg of sample in Acetonitrile/THF.

    • Add excess DNPH solution (acidified). Incubate at 40°C for 1 hour.

    • Analyze via LC-MS/MS (MRM mode) monitoring the hydrazone derivative.

  • Limit: < 50 ppm (0.005%).

Part 4: Scientific Causality & Troubleshooting

  • Why HPLC-CAD over GC-FID? While this compound can be analyzed by GC, long-chain alkyl halides are prone to thermal dehydrohalogenation (elimination of HBr) inside the hot injection port (>250°C). This creates "ghost" alkene peaks that are artifacts of the analysis, not the sample. HPLC-CAD runs at low temperatures, preserving the native species.

  • Why Phenyl-Hexyl Columns? Long alkyl chains (C21) can fold or aggregate in pure C18 environments. Phenyl-hexyl phases provide pi-pi interactions that can offer better selectivity for the polarizable bromine atom against the hydrocarbon background.

References

  • Metze, S., et al. (2023). Purity is Paramount: Assessing N-Oxide Impurities in Lipids Used in Lipid Nanoparticle Delivery Systems. Drug Development & Delivery. Link

  • Kinsey, C., et al. (2024). Monitoring stability indicating impurities and aldehyde content in lipid nanoparticle raw material and formulated drugs. Journal of Chromatography A. Link

  • Packer, M., et al. (2021). A Novel Mechanism for the Loss of mRNA Activity in Lipid Nanoparticle Delivery Systems. Nature Communications. Link

  • SCIEX Technical Note. (2023). Quantification and impurity analysis of ALC-0315 from LNPs in plasma using the ZenoTOF 7600 system. Link

Sources

Thermochemical properties of 11-(Bromomethyl)henicosane

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermochemical Properties of 11-(Bromomethyl)henicosane

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the core thermochemical properties of this compound (CAS No. 1473452-21-9).[1] Given the absence of published experimental data for this specific long-chain bromoalkane, this document serves as a roadmap for researchers, scientists, and drug development professionals. It outlines a multi-faceted approach, integrating high-level computational chemistry with established experimental methodologies. The guide details the causality behind protocol choices, providing step-by-step procedures for bomb calorimetry, differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to elucidate properties such as enthalpy of formation, heat capacity, and thermal stability. The objective is to equip scientific professionals with the necessary theoretical and practical knowledge to thoroughly characterize this compound, ensuring data integrity and supporting its application in advanced material and pharmaceutical development.

Introduction and Strategic Overview

This compound is a functionalized long-chain hydrocarbon. Its structure, comprising a 21-carbon backbone (heneicosane) with a bromomethyl substituent, suggests potential applications as a synthetic intermediate in fields requiring tailored lipophilicity and a reactive functional group, such as in organic electronics or as a precursor for specialized surfactants.[2] The thermochemical properties of such a molecule are paramount for predicting its behavior under various process conditions, ensuring the stability of final formulations, and modeling its environmental fate.

Key thermochemical parameters include:

  • Standard Enthalpy of Formation (ΔfH°): The net energy change upon forming one mole of the compound from its constituent elements in their standard states. This fundamental value underpins all other thermodynamic calculations.

  • Heat Capacity (Cp): The amount of heat required to raise the temperature of the substance by a specific amount, crucial for thermal management in chemical processes.

  • Thermal Stability and Decomposition Pathways: The temperature range in which the compound is stable and the mechanisms by which it decomposes. For a bromoalkane, this involves understanding the potential for hazardous byproducts like hydrogen bromide (HBr).[3][4]

This guide presents a logical, two-pronged strategy for characterizing this compound:

  • Predictive Analysis: Utilizing computational chemistry to establish theoretical values and guide experimental design.

  • Empirical Validation: Employing state-of-the-art experimental techniques to obtain robust, real-world data.

Molecular Structure and Physicochemical Context

The structure of this compound is defined by a C22 saturated hydrocarbon chain with a bromine atom attached to a methyl group at the C11 position.

  • Formula: C22H45Br[1]

  • Molecular Weight: 389.50 g/mol [1]

  • Parent Alkane: Heneicosane (C21H44)[5][6][7]

The long alkyl chains confer significant van der Waals forces, suggesting a solid state at room temperature, similar to the parent n-heneicosane which has a melting point of approximately 40.5 °C.[6] The C-Br bond introduces polarity, which will slightly increase intermolecular forces compared to the parent alkane but is unlikely to impart significant water solubility.

Table 1: Physicochemical Properties of n-Heneicosane (for Baseline Comparison)
PropertyValueSource
Molar Mass296.58 g/mol [6]
Melting Point40.5 °C (313.6 K)[6]
Boiling Point356.1 °C (629.25 K)[6]
Density0.7919 g/mL[6]
Enthalpy of Vaporization (ΔvapH)~93.7 - 110 kJ/mol[5]

These values for the parent alkane serve as an essential baseline for interpreting the experimental results for its brominated derivative.

Part I: Computational Prediction of Thermochemical Properties

Before undertaking resource-intensive experimental work, a computational approach provides invaluable estimations. High-level quantum mechanical calculations can predict thermochemical properties with increasing accuracy.[8][9][10] The workflow is grounded in calculating the total electronic energy of the molecule, from which thermodynamic data can be derived.

Rationale for Computational Approach
  • Guidance: Theoretical values for enthalpy of formation and bond dissociation energies help validate experimental results and can reveal potential sources of error.

  • Efficiency: It is faster and less costly than initial experimental screening.

  • Insight: Provides information on molecular geometry, vibrational frequencies, and electronic structure that is not directly accessible through the thermochemical experiments described later.

Recommended Computational Workflow

A robust method like the G4 theory or similar composite methods is recommended for high accuracy. The general workflow is as follows:

  • Structure Optimization: The 3D geometry of this compound is optimized to find its lowest energy conformation.

  • Vibrational Frequency Calculation: Performed on the optimized structure to confirm it is a true minimum (no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy.

  • Single-Point Energy Calculation: A high-level energy calculation is performed on the optimized geometry to achieve high accuracy.

  • Atomization Energy Calculation: The enthalpy of formation is determined by calculating the total atomization energy (TAE) and combining it with the well-known experimental enthalpies of formation of the constituent atoms (C, H, Br).

G cluster_workflow Computational Workflow for Enthalpy of Formation A Input: Molecular Structure (this compound) B Step 1: Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B C Step 2: Vibrational Frequency Calculation B->C F Step 3: High-Level Single-Point Energy Calculation (e.g., G4 Theory) B->F D Confirmation of Minimum (No imaginary frequencies) C->D Check E Calculate Zero-Point Energy (ZPVE) & Thermal Corrections C->E G Calculate Total Atomization Energy (TAE) E->G F->G H Combine TAE with Known ΔfH° of Atoms (C, H, Br) G->H I Output: Predicted Gas-Phase ΔfH° at 298 K H->I

Caption: Computational workflow for predicting the enthalpy of formation.

Part II: Experimental Determination of Thermochemical Properties

Experimental validation is the cornerstone of scientific integrity. The following sections detail the primary experimental techniques required for a comprehensive thermochemical analysis.

Enthalpy of Combustion (ΔcH°) and Formation (ΔfH°) via Bomb Calorimetry

The standard enthalpy of formation of an organic compound is most accurately determined indirectly by first measuring its enthalpy of combustion.[11] This is achieved using a bomb calorimeter, an instrument designed to measure the heat released during a complete combustion reaction under constant volume conditions.[12]

Causality Behind Experimental Choice: Bomb calorimetry is the gold standard for combustion enthalpies because it ensures complete combustion in a pure oxygen environment and contains the reaction, allowing for precise measurement of the heat transferred to a surrounding water bath.[12][13]

Self-Validating Protocol: The protocol's trustworthiness is ensured by calibrating the calorimeter's heat capacity (Ccal) with a substance of a known enthalpy of combustion, typically benzoic acid.

Step-by-Step Protocol:

  • Calibration:

    • Accurately weigh (~1 g) a pellet of standard benzoic acid and place it in the crucible.

    • Attach a fuse wire of known length and mass.

    • Seal the bomb, pressurize it with pure oxygen (~30 atm), and place it in the calorimeter bucket containing a known mass of water.

    • Ignite the sample and record the temperature change (ΔT) of the water.

    • Calculate Ccal using the known energy of combustion of benzoic acid and the fuse wire. Repeat for consistency.

  • Sample Measurement:

    • Replace the benzoic acid with a precisely weighed pellet (~0.8 g) of this compound.

    • Repeat the combustion procedure, recording the new ΔT.

  • Data Analysis (Hess's Law):

    • The combustion reaction is: C22H45Br(s) + (131/4) O2(g) → 22 CO2(g) + (45/2) H2O(l) + HBr(aq)

    • Calculate the total heat released (q_total) using q_total = Ccal * ΔT.

    • Correct for the heat released by the fuse wire.

    • Calculate the molar enthalpy of combustion (ΔcH°).

    • Apply Hess's Law to find the enthalpy of formation: ΔfH°[C22H45Br] = [22 * ΔfH°(CO2) + 22.5 * ΔfH°(H2O) + ΔfH°(HBr)] - ΔcH°[C22H45Br] (Using well-established standard ΔfH° values for CO2, H2O, and HBr).

G cluster_workflow Workflow for ΔfH° via Bomb Calorimetry A 1. Calibrate Calorimeter (with Benzoic Acid) B 2. Combust Sample (this compound) A->B C 3. Measure Temperature Change (ΔT) B->C D 4. Calculate Heat Released (q_total) C->D E 5. Calculate Molar Enthalpy of Combustion (ΔcH°) D->E F 6. Apply Hess's Law using known ΔfH° of CO2, H2O, HBr E->F G Result: Experimental ΔfH° of Sample F->G

Caption: Experimental and analytical workflow for enthalpy of formation.

Heat Capacity (Cp) and Phase Transitions via Differential Scanning Calorimetry (DSC)

DSC is a powerful technique that measures the difference in heat flow between a sample and an inert reference as a function of temperature.[14][15] It is the preferred method for determining heat capacity and the enthalpies of phase transitions (e.g., melting).

Causality Behind Experimental Choice: DSC is highly sensitive, requires only a small amount of sample (a few milligrams), and can provide a wealth of information—heat capacity, melting point, and enthalpy of fusion—in a single experiment.

Step-by-Step Protocol:

  • Instrument Setup:

    • Calibrate the instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Baseline Run:

    • Place empty, hermetically sealed aluminum pans in both the sample and reference holders.

    • Run the desired temperature program (e.g., from 0 °C to 200 °C at 10 °C/min) to obtain a baseline curve.

  • Sapphire Run (for Cp):

    • Place a sapphire standard of known mass in the sample pan and run the same temperature program. Sapphire has a well-characterized heat capacity.

  • Sample Run:

    • Replace the sapphire with a precisely weighed sample of this compound and repeat the temperature program.

  • Data Analysis:

    • Heat Capacity (Cp): Cp is calculated by comparing the heat flow signal of the sample to that of the sapphire standard at a given temperature, after subtracting the baseline.

    • Melting Point (Tm) and Enthalpy of Fusion (ΔfusH): The thermogram will show an endothermic peak corresponding to melting. The onset temperature of this peak is the melting point, and the integrated area of the peak is the enthalpy of fusion.

Thermal Stability and Decomposition via Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[16][17][18] This is essential for determining the upper-temperature limit of the compound's stability and for studying its decomposition kinetics.

Causality Behind Experimental Choice: TGA directly measures mass loss, providing unambiguous data on when decomposition begins. Coupling TGA with an Evolved Gas Analyzer (EGA), such as a Mass Spectrometer (MS) or Fourier-Transform Infrared Spectrometer (FTIR), allows for the identification of the gaseous decomposition products, which is critical for elucidating the reaction mechanism.[19] For a bromoalkane, this confirms whether HBr is the initial product, as is often the case.[20]

Step-by-Step Protocol:

  • Instrument Setup:

    • Perform weight and temperature calibrations as per instrument standards.

  • Sample Preparation:

    • Place a small, accurately weighed amount of the sample (5-10 mg) into the TGA pan.

  • Experimental Run:

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically inert, like nitrogen, to study pyrolysis).

    • The exhaust gas from the TGA furnace is simultaneously fed into the MS or FTIR for analysis.

  • Data Analysis:

    • The TGA curve (mass vs. temperature) will show a step-like drop where decomposition occurs. The onset temperature of this drop is a measure of thermal stability.

    • The EGA data (ion currents from MS or absorbance spectra from FTIR) is analyzed to identify the chemical species being evolved at each stage of mass loss.

G TGA TGA Furnace Sample Pan Microbalance EGA Evolved Gas Analyzer Mass Spectrometer or FTIR TGA:f0->EGA:f0 Transfer Line Data Data Acquisition Mass vs. Temp (TGA) Gas Identity vs. Temp (EGA) TGA:f2->Data:f1 EGA:f1->Data:f2

Caption: Schematic of a coupled TGA-EGA experimental setup.

Data Synthesis and Summary

The final step is to consolidate the predicted and experimental data into a coherent picture. The computational results provide a theoretical backbone, while the experimental data provides the definitive, real-world values. Discrepancies between the two should be analyzed to understand the limitations of the computational model or potential complexities in the experimental system.

Table 2: Summary of Thermochemical Properties of this compound
PropertyPredicted Value (Computational)Experimental ValueMethod
Enthalpy of Formation, ΔfH° (kJ/mol) To be calculatedTo be measuredBomb Calorimetry / Hess's Law
Heat Capacity, Cp (J/mol·K) To be calculatedTo be measuredDifferential Scanning Calorimetry
Melting Point, Tm (°C) N/ATo be measuredDifferential Scanning Calorimetry
Enthalpy of Fusion, ΔfusH (kJ/mol) N/ATo be measuredDifferential Scanning Calorimetry
Decomposition Onset, Td (°C) N/ATo be measuredThermogravimetric Analysis
Primary Decomposition Products Predicted (e.g., HBr)To be identifiedTGA-EGA (MS/FTIR)

Conclusion

A thorough understanding of the thermochemical properties of this compound is essential for its safe and effective application. Due to the current lack of published data, a systematic investigation is required. This guide proposes a rigorous, integrated strategy combining computational prediction with definitive experimental measurement. By following the detailed protocols for bomb calorimetry, DSC, and TGA-EGA, researchers can generate the high-quality, reliable data needed to advance their work in drug development, material science, and other fields where this molecule holds promise. This structured approach ensures not only accuracy but also a deep, mechanistic understanding of the compound's thermal behavior.

References

  • Journal of the Chemical Society B: Physical Organic. (n.d.). The kinetics of the gas-phase thermal decomposition of bromodifluoromethane. RSC Publishing. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Heneicosane. NIST WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Heneicosane. Retrieved from [Link]

  • Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of Hazardous Materials, 296, 1-16. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Heneicosane. PubChem. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). A Deep Dive into 11-(bromomethyl)tricosane: Synthesis, Applications, and Market Trends. Retrieved from [Link]

  • Stec, A. A., & Hull, T. R. (2011). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Fire and Materials, 35(3), 129-141. Retrieved from [Link]

  • Dinsdale, A. T. (1997). Experimental Methods for the Measurement of Thermodynamic Data and Recommendation about Future Capability at NPL. National Physical Laboratory Report CMMT(A) 75. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 5.5: Calorimetry. Retrieved from [Link]

  • Save My Exams. (n.d.). Producing Halogenoalkanes. Retrieved from [Link]

  • Simões, J. A. M., & Minas da Piedade, M. E. (2008). Formation Enthalpies of C3 and C4 Brominated Hydrocarbons: Bringing Together Classical Thermodynamics, Modern Mass Spectrometry, and High-Level Ab Initio Calculations. The Journal of Physical Chemistry A, 112(47), 12266-12275. Retrieved from [Link]

  • ResearchGate. (2015). Computational Study on Thermochemical Properties for Perhalogenated Methanols (CX3OH) (X = F, Cl, Br). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Heneicosane, 11-decyl-. PubChem. Retrieved from [Link]

  • Bross, D. H., et al. (2019). Active Thermochemical Tables: Enthalpies of Formation of Bromo- and Iodo-Methanes, Ethenes and Ethynes. OSTI.gov. Retrieved from [Link]

  • IUPAC. (2009). Experimental techniques for the determination of thermophysical properties to enhance chemical processes. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016). Calorimetry Problems, Thermochemistry Practice, Specific Heat Capacity, Enthalpy Fusion, Chemistry. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Halogenation of Alkanes. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (n.d.). Kinetics and mechanism of the thermal decomposition of 1-bromo-2-chloroethane. RSC Publishing. Retrieved from [Link]

  • Academia.edu. (2015). Computational Study on Thermochemical Properties for Perhalogenated Methanols (CX3OH) (X = F, Cl, Br). Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of n-heneicosane.
  • Student Academic Success. (n.d.). Using calorimeters for accurate heat measurement. Retrieved from [Link]

  • Western Oregon University. (n.d.). CH105: Chapter 7 - Alkanes and Halogenated Hydrocarbons. Retrieved from [Link]

  • TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

  • Scientific Group Thermodata Europe. (n.d.). Thermochemistry methods. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Heneicosane, 11-decyl-. NIST WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Thermal decomposition of 2-bromopropene, and 2-chloropropene. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Enthalpy data patterns. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Distinguishing between halogenated alkanes containing the same halogen based on the reaction kinetic parameter using negative ion mobility spectrometry at atmospheric pressure. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 1: Thermochemistry (Experiment). Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 9.2.1: Physical Properties of Haloalkanes. Retrieved from [Link]

  • ACS Publications. (n.d.). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Retrieved from [Link]

  • The Chemistry Teacher. (2018). Standard Enthalpy Of Formation - Thermodynamics (Part 17). YouTube. Retrieved from [Link]

  • Rojas Lab. (2024). Mastering Organic Synthesis: Multi-Step Reactions & Retrosynthetic Analysis Explained!. YouTube. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Experimental methods for determining enthalpy changes. Retrieved from [Link]

  • Google Patents. (n.d.). Low temperature halogenation of alkanes.
  • ScienceDirect. (n.d.). Chapter 5: Calorimetry and Thermal Analysis. Retrieved from [Link]

  • Scholars' Mine. (n.d.). A graphical method of estimating heat capacities of hydrocarbons. Retrieved from [Link]

  • CK-12 Foundation. (n.d.). Physical Properties of Haloalkanes and Haloarenes. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound N-Heneicosane (FDB004728). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). CCCBDB List of species with enthalpy of formation at 0 K. Retrieved from [Link]

  • Chemguide. (n.d.). An introduction to halogenoalkanes (haloalkanes). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Heneicosane, 11-decyl-. NIST WebBook. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016). Organic Chemistry Synthesis Reactions - Examples and Practice Problems - Retrosynthesis. YouTube. Retrieved from [https://www.youtube.com/watch?v=pG_N-y3-N Yoo]([Link] Yoo)

  • National Center for Biotechnology Information. (n.d.). N-Heneicosane-D44. PubChem. Retrieved from [Link]

  • PSE Community.org. (2021). Heat Capacities and Enthalpies of Normal Alkanes in an Ideal Gas State. Retrieved from [Link]

Sources

A Technical Guide to Investigating the Potential Biological Activity of 11-(Bromomethyl)henicosane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

11-(Bromomethyl)henicosane is a long-chain branched alkyl halide whose biological activities remain largely unexplored. Structurally, it comprises a 21-carbon aliphatic chain (henicosane) which confers significant lipophilicity, and a reactive bromomethyl group, suggesting potential as a biological alkylating agent. This technical guide outlines a comprehensive, hypothesis-driven framework for the systematic investigation of its biological potential. We synthesize established principles of medicinal chemistry and cell biology to propose a multi-pronged research program, detailing the causality behind experimental choices. This document provides researchers, scientists, and drug development professionals with detailed protocols for synthesis, formulation, and a tiered screening cascade—from initial cytotoxicity and antimicrobial assays to mechanistic studies—to thoroughly characterize the bioactivity profile of this novel chemical entity.

Introduction and Rationale

The intersection of high lipophilicity and chemical reactivity in a single molecule presents a compelling, albeit challenging, opportunity for drug discovery. Long-chain aliphatic molecules often interact with cellular membranes, while alkylating agents are a cornerstone of chemotherapy, known for their ability to form covalent bonds with biological nucleophiles like DNA and proteins.[1][2]

This compound possesses both these features. Its C21 backbone is structurally similar to endogenous fatty acids and membrane lipids, suggesting a predisposition for accumulation within the lipid bilayer of cells and organelles. This partitioning could serve to localize the reactive bromomethyl moiety in close proximity to membrane-associated proteins or other critical cellular components. The bromomethyl group itself is a potential alkylating functional group, capable of reacting with nucleophilic residues (e.g., cysteine, histidine, lysine) on proteins or the nitrogen atoms of DNA bases.[1] This dual nature forms the basis of our central hypothesis:

Central Hypothesis: this compound will exhibit biological activity primarily through two synergistic mechanisms: (1) partitioning into and disrupting cellular membranes due to its long aliphatic chain, and (2) covalent modification of membrane-associated or intracellular biomolecules via its alkylating bromomethyl group.

This guide provides a logical and technically detailed roadmap to test this hypothesis, starting from fundamental characterization and moving toward targeted biological assays.

Physicochemical Characterization and Formulation Strategy

A thorough understanding of the molecule's properties is paramount for designing meaningful biological experiments.

Predicted Physicochemical Properties

Due to its long alkyl chain, this compound is predicted to be a highly lipophilic, waxy solid with extremely low aqueous solubility. Its LogP (partition coefficient) is expected to be significantly high, likely exceeding the optimal range of 1-3 for many orally absorbed drugs, suggesting poor bioavailability if not formulated appropriately.[3]

PropertyPredicted Value/CharacteristicImplication for Biological Testing
Molecular Formula C22H45Br---
Molecular Weight 389.5 g/mol ---
Appearance White to off-white waxy solidRequires solubilization for in vitro assays
Aqueous Solubility Very Low / InsolubleStandard aqueous buffers are unsuitable
LogP (Predicted) > 8.0High membrane partitioning, potential for non-specific effects
Reactivity Potential SN2 alkylating agentCovalent modification of proteins and/or DNA
Formulation for In Vitro Assays

The primary technical challenge is the delivery of this lipophilic compound to cells in an aqueous culture medium. Standard solvents like DMSO must be used with caution, as high concentrations can induce artifacts. A structured approach to formulation is critical.

Recommended Formulation Protocol:

  • Primary Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

  • Solubilizing Agent Screening: For working solutions, direct dilution in media will cause precipitation. Therefore, the use of a carrier or emulsifying agent is necessary. Screen the following options:

    • Bovine Serum Albumin (BSA): Prepare a 10% (w/v) BSA solution in phosphate-buffered saline (PBS). Add the DMSO stock of the compound to the BSA solution while vortexing to create a complex. BSA can help solubilize lipophilic molecules.

    • Tween® 80 or Cremophor® EL: These are non-ionic surfactants used in drug formulation. Prepare intermediate dilutions of the DMSO stock in a solution containing 1-5% of the surfactant before final dilution in cell culture media.

  • Vehicle Control: It is imperative that all experiments include a vehicle control group. This group should be treated with the exact same concentration of DMSO and/or surfactant (e.g., BSA, Tween® 80) as the highest concentration of this compound used in the experiment. This accounts for any biological effects of the formulation agents themselves.

  • In Vitro Lipolysis: For more advanced studies mimicking in vivo digestion, in vitro lipolysis testing can predict how the compound might behave in the gastrointestinal tract.[4]

Proposed Biological Screening Cascade

We propose a tiered approach to efficiently screen for biological activity, starting with broad assessments and progressing to more specific, mechanism-based assays.

G cluster_0 Tier 1: Foundational Activity Screening cluster_1 Tier 2: Mechanism of Action (Hypothesis Testing) cluster_2 Tier 3: Cellular Pathway Analysis T1_Cyto Cytotoxicity Assays (e.g., LDH, MTT) T1_Anti Antimicrobial Assays (MIC Determination) T2_Membrane Membrane Integrity (Hemolysis, Dye Leakage) T1_Cyto->T2_Membrane If cytotoxic T3_Apoptosis Apoptosis/Necrosis (Annexin V/PI Staining) T1_Cyto->T3_Apoptosis If cytotoxic T1_Anti->T2_Membrane If antimicrobial T2_Alkylation Alkylation Potential (NBP Assay, Glutathione Depletion) T2_Membrane->T3_Apoptosis T2_Alkylation->T3_Apoptosis T3_ROS Oxidative Stress (ROS Measurement) T2_Alkylation->T3_ROS Alkylation can induce ROS

Caption: Proposed experimental workflow for characterizing this compound.

Tier 1: Foundational Activity Screening

The initial goal is to determine if the molecule has any overt biological effect at achievable concentrations.

3.1.1. Cytotoxicity Assessment

  • Rationale: The dual mechanisms of membrane disruption and alkylation are both likely to lead to cell death.[5][6] Assessing general cytotoxicity is the most fundamental first step. We recommend using two assays that measure different aspects of cell health.

  • Protocol 1: Lactate Dehydrogenase (LDH) Release Assay

    • Principle: Measures the release of the cytosolic enzyme LDH into the culture medium, an indicator of compromised plasma membrane integrity.

    • Cell Lines: Use at least two cell lines, one cancerous (e.g., HeLa, A549) and one non-cancerous (e.g., HEK293, MRC-5), to screen for any cancer-specific effects.

    • Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate formulated vehicle. c. Include three controls: Untreated cells (negative), vehicle-treated cells, and lysis buffer-treated cells (positive control for 100% LDH release). d. Expose cells to the compound for 24 hours. e. Collect the supernatant and measure LDH activity using a commercially available colorimetric kit according to the manufacturer's instructions.

    • Data Analysis: Calculate percentage cytotoxicity relative to the positive control. Plot a dose-response curve to determine the EC50 value.

  • Protocol 2: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

    • Principle: Measures mitochondrial reductase activity, an indicator of overall metabolic health.

    • Procedure: Follow the same cell seeding and treatment protocol as the LDH assay. After 24 hours, add MTT reagent to the wells, incubate for 2-4 hours, then solubilize the formazan crystals and measure absorbance.

    • Data Analysis: Calculate percentage cell viability relative to the vehicle control.

    • Causality: A significant drop in viability in the MTT assay coupled with high LDH release suggests cell death via necrosis or membrane damage. A drop in MTT signal without significant LDH release might point towards an apoptotic mechanism or direct mitochondrial inhibition.

3.1.2. Antimicrobial Screening

  • Rationale: The parent alkane, heneicosane, has shown some antimicrobial activity.[7] Furthermore, molecules that disrupt membranes can be effective antimicrobial agents.[8]

  • Protocol: Minimum Inhibitory Concentration (MIC) Determination

    • Organisms: Screen against a panel of representative Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal (e.g., Candida albicans) pathogens.

    • Procedure: a. In a 96-well plate, perform a two-fold serial dilution of this compound in appropriate microbial growth broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi). The formulation may need to be adapted using Tween® 80 to maintain solubility. b. Inoculate each well with a standardized suspension of the microorganism. c. Include a positive control (microbes + broth), negative control (broth only), and vehicle control. d. Incubate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

    • Data Analysis: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

Tier 2: Mechanistic Investigations

If Tier 1 assays show positive results, the next step is to probe the hypothesized mechanisms of action.

3.2.1. Assessing Membrane Disruption

  • Rationale: The long lipophilic chain is expected to intercalate into and disrupt lipid bilayers.[9][10]

  • Protocol: Hemolysis Assay

    • Principle: Uses red blood cells (RBCs) as a simple, non-nucleated model for plasma membrane integrity. Disruption of the RBC membrane releases hemoglobin, which can be quantified spectrophotometrically.

    • Procedure: a. Obtain fresh whole blood and prepare a 2% (v/v) suspension of washed RBCs in PBS. b. Add serial dilutions of this compound to the RBC suspension. c. Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100 for 100% hemolysis). d. Incubate for 1 hour at 37°C. e. Centrifuge the tubes to pellet intact RBCs. f. Measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.

    • Data Analysis: Calculate the percentage of hemolysis relative to the positive control. A dose-dependent increase in hemolysis strongly supports a membrane-disrupting mechanism.[11]

3.2.2. Assessing Alkylation Potential

  • Rationale: The bromomethyl group is a classic electrophile that can react with biological nucleophiles.[12][13]

  • Protocol: 4-(p-Nitrobenzyl)pyridine (NBP) Reactivity Assay

    • Principle: NBP is a colorimetric probe that acts as a surrogate nucleophile. Its reaction with an alkylating agent produces a colored adduct under alkaline conditions, allowing for the quantification of alkylating activity.[13]

    • Procedure: a. Incubate this compound with NBP in a suitable solvent (e.g., acetone). b. After a set time, add an alkaline solution (e.g., triethylamine) to develop the color. c. Measure the absorbance at the appropriate wavelength (approx. 540-560 nm). d. Use a known alkylating agent like methyl methanesulfonate (MMS) as a positive control.

    • Data Analysis: A higher absorbance indicates greater reactivity of the compound with the NBP nucleophile, confirming its alkylating potential.

Advanced Cellular Pathway Analysis

If the compound is cytotoxic and shows evidence of membrane disruption or alkylation, further investigation into the specific cell death pathway is warranted.

G cluster_0 Mechanism 1: Membrane Interaction cluster_1 Mechanism 2: Alkylation cluster_2 Downstream Cellular Consequences Compound This compound Membrane Lipid Bilayer Partitioning Compound->Membrane Alkylation Covalent Modification of Nucleophiles (Proteins, DNA) Compound->Alkylation Disruption Membrane Disruption Membrane->Disruption Apoptosis Apoptosis / Necrosis Disruption->Apoptosis Loss of Ion Homeostasis ROS ↑ Oxidative Stress (ROS) Alkylation->ROS Enzyme Inactivation DNA_Damage DNA Damage Alkylation->DNA_Damage DNA Adducts Mito Mitochondrial Dysfunction ROS->Mito Mito->Apoptosis DNA_Damage->Apoptosis

Caption: Hypothesized signaling pathways for this compound.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (PI positive). This will clarify the mode of cell death suggested by the Tier 1 assays.

  • Reactive Oxygen Species (ROS) Measurement: Alkylating agents can induce oxidative stress.[5] Cellular ROS levels can be measured using fluorescent probes like DCFDA-AM via flow cytometry or fluorescence microscopy.

Conclusion and Future Directions

This guide presents a logical, multi-tiered strategy for the initial characterization of this compound. The proposed experiments are designed to systematically test the central hypothesis that its biological activity stems from a combination of membrane disruption and alkylation. Positive results, particularly any observed selectivity for cancer cells or microbial pathogens, would warrant further investigation. Future studies could include identifying the specific protein or DNA targets of alkylation through proteomics or adduct-specific antibodies, and evaluating the compound's efficacy in more complex 3D cell culture models or in vivo animal studies, contingent on formulation development for in vivo administration.[14]

References

  • Reviewing the Pharmacology of Alkylating Agents. (2022). Simmons University.
  • Alkylating agent | Cancer Treatment, DNA Damage & Mutagenesis. Britannica. Available at: [Link]

  • Chemical constituents, antioxidant, and antimicrobial activity of Allium chinense G. Don.SpringerLink.
  • Lipophilic salts of poorly soluble compounds to enable high-dose lipidic SEDDS formulations in drug discovery. PubMed. Available at: [Link]

  • Determining the Effects of Lipophillic Drugs on Membrane Structure by Solid-State NMR Spectroscopy– The Case of the Antioxidant Curcumin. NIH. Available at: [Link]

  • Genotoxicity profiles of common alkyl halides and esters with alkylating activity. ResearchGate. Available at: [Link]

  • Genotoxicity profiles of common alkyl halides and esters with alkylating activity. PubMed. Available at: [Link]

  • Membrane-Disrupting Molecules as Therapeutic Agents: A Cautionary Note. JACS Au. Available at: [Link]

  • Alkylating Agents. Oncohema Key. Available at: [Link]

  • Heneicosane—A novel microbicidal bioactive alkane identified from Plumbago zeylanica L. ResearchGate. Available at: [Link]

  • Lipid-based formulations for oral delivery of lipophilic drugs. SciSpace. Available at: [Link]

  • Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation. ACS Omega. Available at: [Link]

  • Why would a lipophilic molecule ever leave the cell membrane? Reddit. Available at: [Link]

  • Alkyl Halides Group - information sheet. Canada.ca. Available at: [Link]

  • Synthesis and Biological Evaluation of 14-(Aminoalkyl-aminomethyl)aromathecins as Topoisomerase I Inhibitors: Investigating the Hypothesis of Shared Structure-Activity Relationships. NIH. Available at: [Link]

  • Alkyl chain modulated cytotoxicity and antioxidant activity of bioinspired amphiphilic selenolanes. NIH. Available at: [Link]

  • Disruption of biological membranes by hydrophobic molecules: a way to inhibit bacterial growth. Frontiers. Available at: [Link]

  • In vitro–in vivo correlations for lipophilic, poorly water-soluble drugs. ResearchGate. Available at: [Link]

  • Alkylating Agents - Holland-Frei Cancer Medicine. NCBI Bookshelf. Available at: [Link]

  • Generation of Alkyl Radicals: From the Tyranny of Tin to the Photon Democracy. ACS Publications. Available at: [Link]

  • Improving the Cellular Selectivity of a Membrane-Disrupting Antimicrobial Agent by Monomer Control and by Taming. MDPI. Available at: [Link]

  • Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. YouTube. Available at: [Link]

  • Alkylating Agents. ResearchGate. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions Using 11-(Bromomethyl)henicosane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Long-Chain Electrophile

In the realm of organic synthesis, the strategic functionalization of long aliphatic chains is a cornerstone for the development of novel materials and therapeutic agents. 11-(Bromomethyl)henicosane, a 22-carbon long-chain primary alkyl bromide, represents a valuable and versatile building block for this purpose. Its lipophilic henicosane backbone, coupled with a reactive bromomethyl group, makes it an ideal substrate for introducing a wide array of functional groups via nucleophilic substitution reactions.

The long alkyl chain imparts unique physicochemical properties, such as hydrophobicity and the ability to self-assemble, which are highly sought after in fields like drug delivery, materials science, and the formulation of surfactants and liquid crystals.[1][2] This guide provides a comprehensive overview of the principles and detailed protocols for utilizing this compound in nucleophilic substitution reactions, enabling researchers to harness its full synthetic potential.

Mechanistic Insight: The SN2 Pathway with this compound

The reactivity of this compound is predominantly governed by the bimolecular nucleophilic substitution (SN2) mechanism.[3] This is a consequence of the primary nature of the alkyl halide, where the carbon atom bonded to the bromine is only attached to one other carbon atom. This structural feature minimizes steric hindrance, allowing for the effective approach of a nucleophile.[4]

The SN2 reaction is a concerted, single-step process where the incoming nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the bromide ion).[3] This "backside attack" leads to an inversion of stereochemistry at the carbon center, although for the achiral this compound, this is not a stereochemical consideration. The rate of the SN2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile.[4]

Several factors influence the efficiency of SN2 reactions with this compound:

  • Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates.

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone are ideal for SN2 reactions as they solvate the cation of the nucleophilic salt but not the anion, thus increasing the nucleophilicity of the anion.[5]

  • Leaving Group: Bromide is an excellent leaving group, making the substitution reaction favorable.

  • Temperature: Increasing the temperature generally increases the reaction rate.

Figure 1: SN2 reaction mechanism of this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the nucleophilic substitution of this compound with common classes of nucleophiles.

Protocol 1: Synthesis of Primary Amines via Gabriel Synthesis

The Gabriel synthesis is a robust method for the preparation of primary amines from primary alkyl halides, avoiding the over-alkylation often seen with direct amination.[5][6][7]

Reaction Scheme:

  • Potassium Phthalimide + this compound → N-(11-Henicosanylmethyl)phthalimide

  • N-(11-Henicosanylmethyl)phthalimide + Hydrazine → 11-(Aminomethyl)henicosane + Phthalhydrazide

Materials:

Reagent/SolventMolar Mass ( g/mol )Amount (mmol)Mass/Volume
This compound389.501.0389.5 mg
Potassium Phthalimide185.221.2222.3 mg
Anhydrous Dimethylformamide (DMF)73.09-10 mL
Hydrazine Monohydrate (64%)50.0610~0.5 mL
Ethanol46.07-20 mL
Diethyl Ether74.12-As needed
Hydrochloric Acid (1 M)36.46-As needed
Sodium Hydroxide (1 M)40.00-As needed

Procedure:

  • Alkylation:

    • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (389.5 mg, 1.0 mmol) and potassium phthalimide (222.3 mg, 1.2 mmol).

    • Add 10 mL of anhydrous DMF to the flask.

    • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[8]

    • After completion, cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold water.

    • Collect the precipitated N-(11-henicosanylmethyl)phthalimide by vacuum filtration and wash with cold water. Dry the solid product.

  • Hydrolysis (Ing-Manske Procedure):

    • Transfer the dried N-(11-henicosanylmethyl)phthalimide to a 100 mL round-bottom flask.

    • Add 20 mL of ethanol and hydrazine monohydrate (~0.5 mL, 10 mmol).

    • Reflux the mixture for 2-4 hours, during which a white precipitate of phthalhydrazide will form.

    • Cool the mixture to room temperature and add 20 mL of 1 M HCl.

    • Filter the mixture to remove the phthalhydrazide precipitate.

    • Wash the filtrate with diethyl ether to remove any unreacted starting material.

    • Basify the aqueous layer with 1 M NaOH until a pH of >10 is reached.

    • Extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the primary amine, 11-(aminomethyl)henicosane.

Purification and Characterization: The crude amine can be purified by column chromatography on silica gel or by recrystallization.[8][9] The product should be characterized by 1H NMR, 13C NMR, and FT-IR spectroscopy.[10][11]

Protocol 2: Synthesis of Thioethers

The reaction of this compound with a thiol in the presence of a base provides a straightforward route to long-chain thioethers.

Reaction Scheme: R-SH + this compound + Base → R-S-CH₂(C₂₀H₄₁)

Materials:

Reagent/SolventMolar Mass ( g/mol )Amount (mmol)Mass/Volume
This compound389.501.0389.5 mg
Thiol (e.g., 1-Dodecanethiol)202.401.1222.6 mg (0.26 mL)
Sodium Hydroxide40.001.248 mg
Ethanol46.07-15 mL
Dichloromethane84.93-As needed
Brine--As needed

Procedure:

  • In a 50 mL round-bottom flask, dissolve the thiol (1.1 mmol) and sodium hydroxide (48 mg, 1.2 mmol) in 15 mL of ethanol.

  • Stir the mixture at room temperature for 15 minutes to form the sodium thiolate.

  • Add a solution of this compound (389.5 mg, 1.0 mmol) in 5 mL of ethanol to the flask.

  • Heat the reaction mixture to reflux (around 78 °C) and stir for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between dichloromethane (30 mL) and water (30 mL).

  • Separate the organic layer, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Purification and Characterization: The crude thioether can be purified by column chromatography on silica gel.[8] Characterization should be performed using 1H NMR, 13C NMR, and FT-IR spectroscopy.[10][11]

Protocol 3: Synthesis of Esters

Esterification can be achieved by reacting this compound with a carboxylate salt. The carboxylate can be pre-formed or generated in situ.[12]

Reaction Scheme: R-COOH + Base + this compound → R-COO-CH₂(C₂₀H₄₁)

Materials:

Reagent/SolventMolar Mass ( g/mol )Amount (mmol)Mass/Volume
This compound389.501.0389.5 mg
Carboxylic Acid (e.g., Benzoic Acid)122.121.2146.5 mg
Potassium Carbonate (anhydrous)138.211.5207.3 mg
Anhydrous Dimethylformamide (DMF)73.09-10 mL
Ethyl Acetate88.11-As needed
Water18.02-As needed

Procedure:

  • To a 50 mL round-bottom flask, add the carboxylic acid (1.2 mmol), potassium carbonate (207.3 mg, 1.5 mmol), and 10 mL of anhydrous DMF.

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (389.5 mg, 1.0 mmol) to the flask.

  • Heat the reaction mixture to 60-70 °C and stir for 8-16 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture and pour it into 50 mL of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with water (2 x 20 mL) and brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification and Characterization: Purify the crude ester by column chromatography on silica gel.[8] Characterize the final product using 1H NMR, 13C NMR, and FT-IR spectroscopy.[10][11]

Figure 2: General experimental workflow for SN2 reactions.

Applications in Research and Drug Development

The functionalized long-chain molecules synthesized from this compound have a wide range of potential applications:

  • Drug Delivery: The long alkyl chain can be incorporated into liposomes, nanoparticles, or polymer-drug conjugates to enhance drug loading, improve stability, and facilitate transport across biological membranes.[13] The self-assembly properties of these amphiphilic molecules are key to forming these delivery vehicles.[1]

  • Surfactants and Antimicrobials: Quaternary ammonium salts derived from long-chain amines exhibit excellent surfactant properties and potent antimicrobial activity.[14] The long lipophilic tail is crucial for disrupting bacterial cell membranes.

  • Liquid Crystals: Long-chain alkanes are fundamental components in the design of liquid crystalline materials.[15] By attaching a mesogenic (liquid crystal-forming) group to the henicosane backbone, novel liquid crystals with specific thermal and optical properties can be synthesized for use in displays and sensors.

  • Materials Science: Functionalized henicosane derivatives can be used to modify surfaces, creating hydrophobic coatings or self-assembled monolayers with tailored properties.[2]

Troubleshooting and Safety Considerations

  • Low Yields: If yields are low, consider increasing the reaction time or temperature, using a stronger base (for thiols and carboxylic acids), or ensuring all reagents and solvents are anhydrous.

  • Side Reactions: For reactions with basic nucleophiles, elimination (E2) can be a competing reaction, although it is generally less favored for primary alkyl halides. Using a less hindered base and lower temperatures can minimize this.

  • Safety: this compound is an alkylating agent and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

References

  • NROChemistry. Gabriel Synthesis: Mechanism & Examples. [Link]

  • Wikipedia. Gabriel synthesis. [Link]

  • Chemistry LibreTexts. Gabriel Synthesis. [Link]

  • Chem Help ASAP. SN2 reaction of alkyl halides. [Link]

  • Google Patents.
  • WebAssign. SN2 Reactions of Alkyl Halides. [Link]

  • Chemistry LibreTexts. Synthesis of Amines. [Link]

  • Chem Help ASAP. SN2 reaction of alkyl halides. [Link]

  • Master Organic Chemistry. SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). [Link]

  • National Center for Biotechnology Information. Synthesis, physiochemical property and antimicrobial activity of novel quaternary ammonium salts. [Link]

  • Royal Society of Chemistry. Microwave-Assisted Synthesis of Asymmetric Disulfides. [Link]

  • National Center for Biotechnology Information. Self-assembly of long chain alkanes and their derivatives on graphite. [Link]

  • National Center for Biotechnology Information. Heneicosane | C21H44 | CID 12403. [Link]

  • Master Organic Chemistry. SN2 Reaction of Acetylide Ions with Alkyl Halides. [Link]

  • Master Organic Chemistry. Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]

  • Master Organic Chemistry. The Gabriel Synthesis. [Link]

  • ResearchGate. FT-IR and NMR Spectroscopic Investigation and Hybrid Computational DFT/HF Analysis on the Molecular Structure of NSPD. [Link]

  • ResearchGate. Esterification of Carboxylic Acids with Alkyl Halides Using Electroreduction. [Link]

  • YouTube. Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. [Link]

  • MDPI. Design, Synthesis, Antibacterial, and Antitumor Activity of Linear Polyisocyanide Quaternary Ammonium Salts with Different Structures and Chain Lengths. [Link]

  • International Journal of Drug Development & Research. Laboratory Techniques of Purification and Isolation. [Link]

  • Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-X-Ray%2C-Das-Saha/0150917242130e463a8a07157617b7132145b5e7]([Link]

  • ResearchGate. Self-assembly of long chain alkanes and their derivatives on graphite. [Link]

  • ResearchGate. "One-Pot" Two-Step Synthesis of Aryl Sulfur Compounds by Photoinduced Reactions of Thiourea Anion with Aryl Halides. [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • ResearchGate. Synthesis of long-chain alkyl and alkenyl bromides. [Link]

  • ResearchGate. The design, synthesis, and antibacterial activity of ferrocene-based long-chain quaternary ammonium salts. [Link]

  • PubMed. Supramolecular assemblies of alkane functionalized polyethylene glycol copolymers for drug delivery. [Link]

  • PubMed. Purification and some properties of alcohol oxidase from alkane-grown Candida tropicalis. [Link]

  • Jack Westin. Carboxylic Acids Important Reactions - Carboxylic Acids - MCAT Content. [Link]

  • Royal Society of Chemistry. Chapter 2: Synthetic Methods for Alkyl Amines. [Link]

  • Chemistry LibreTexts. Thiols and Sulfides. [Link]

  • ResearchGate. Substitution Effects on the Liquid Crystalline Properties of Thermotropic Liquid Crystals Containing Schiff Base Chalcone Linkages. [Link]

  • YouTube. Quaternary Ammonium Salts: Chemistry, Properties, and Cutting-Edge Applications. [Link]

  • YouTube. 08.08 Esterification of Carboxylic Acids. [Link]

  • Pearson+. Thiols can be prepared from the reaction of thiourea with an alky... | Study Prep. [Link]

  • National Center for Biotechnology Information. Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data. [Link]

  • ResearchGate. Preparations of Universal, Functionalized Long-Chain Alkylthiol Linkers for Self-assembled Monolayers. [Link]

  • Lirias. Inverse gas chromatography study of n-alkane and 1-alkene adsorption on pure-silica LTA (ITQ-29) and. [Link]

  • ResearchGate. Functionalized Carbon Nanomaterials in Drug Delivery: Emergent Perspectives from Application. [Link]

  • ACS Publications. “One-Pot” Two-Step Synthesis of Aryl Sulfur Compounds by Photoinduced Reactions of Thiourea Anion with Aryl Halides. [Link]

  • Atmospheric Chemistry and Physics. Functional group analysis by H NMR/chemical derivatization for the characterization of organic aerosol from the SMOCC field campaign. [Link]

  • ACS Publications. Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]

  • PubMed. Simple and convenient synthesis of esters from carboxylic acids and alkyl halides using tetrabutylammonium fluoride. [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • TIJER. Liquid Crystals in Nano Formulations Pave the Way for Advanced Drug Delivery Systems. [Link]

  • MDPI. Highly Effective and Broad-Spectrum Antimicrobial Quaternary Ammonium Salts Containing Camphene Structure: Preparation, Surface-Active Properties, and Bioassay. [Link]

  • Queen's University Belfast. Lyotropic liquid crystals for parenteral drug delivery. [Link]

  • ResearchGate. FT-IR, UV–visible, and NMR Spectral Analyses, Molecular Structure, and Properties of Nevadensin Revealed by Density Functional Theory and Molecular Docking. [Link]

  • Dr. Robert Shengkui Hu, Investor | Advisor | Consultant. Maximizing lyotropic liquid crystal formation for stable and pleasant cosmetic formulations. [Link]

Sources

Protocol for the functionalization of surfaces with 11-(Bromomethyl)henicosane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture

This guide details the protocol for functionalizing surfaces with 11-(Bromomethyl)henicosane . Unlike standard linear alkyl silanes (e.g., OTS) that form crystalline, densely packed monolayers, this compound features a "swallow-tail" or "Y-shaped" architecture. The reactive bromomethyl group is located at the geometric center of the C21 alkyl chain.

Why use this molecule?

  • Steric Disordering: The mid-chain attachment point forces the two decyl "arms" to splay, preventing the formation of rigid crystalline domains. This creates a permanently "liquid-disordered" hydrophobic interface, essential for studies involving protein adsorption resistance, lubrication, and biomimetic fluid membranes.

  • Reactivity: The primary alkyl bromide (bromomethyl group) serves as an excellent electrophile for SN2 reactions, specifically with amine-terminated surfaces.

Mechanistic Pathway

The protocol relies on a two-step "Graft-to" approach:

  • Priming: Functionalization of the substrate (SiO2 or Au) with a primary amine monolayer (e.g., APTES or Cysteamine).

  • Tethering: Nucleophilic attack by the surface amine on the bromomethyl group of the lipid, displacing the bromide ion and forming a secondary amine linkage.

Experimental Workflow Visualization

The following diagram outlines the critical path for the functionalization process, highlighting the decision nodes for quality control.

G node_start Substrate Preparation (SiO2 or Au) node_clean Contaminant Removal (Piranha/Plasma) node_start->node_clean node_amine Amine Functionalization (APTES/Cysteamine) node_clean->node_amine Activation node_qc1 QC: Contact Angle < 60°? node_amine->node_qc1 node_qc1->node_clean Fail (Retry) node_react Alkylation Reaction (this compound + Base) node_qc1->node_react Pass node_wash Soxhlet Extraction / Rigorous Washing node_react->node_wash 24h @ 60°C node_final Final Characterization (XPS, Ellipsometry) node_wash->node_final

Figure 1: Operational workflow for the covalent attachment of this compound. Note the critical QC checkpoint after amine priming.

Materials & Equipment

Reagents
ReagentGrade/PurityFunction
This compound >95% (HPLC)Target Ligand
APTES (3-Aminopropyltriethoxysilane)99%Amine Linker (for SiO2)
Anhydrous DMF (Dimethylformamide)99.8%, <50ppm H2OReaction Solvent
Potassium Carbonate (K2CO3) Anhydrous, PowderBase (Proton Scavenger)
Toluene AnhydrousSilanization Solvent
Ethanol / Dichloromethane HPLC GradeWashing Solvents
Equipment
  • Spin coater or Dip-coating vessel (PTFE).

  • Inert atmosphere glovebox or Schlenk line (Argon/Nitrogen).

  • Ellipsometer (or contact angle goniometer).

  • Ultrasonic bath.

Detailed Protocol

Phase 1: Substrate Activation & Amine Priming (The Anchor)

Objective: Create a dense, reactive monolayer of primary amines.

  • Cleaning (SiO2 Wafers):

    • Immerse wafers in freshly prepared Piranha solution (3:1 H2SO4:H2O2) for 20 minutes. Caution: Highly Exothermic/Corrosive.

    • Rinse copiously with Milli-Q water (18.2 MΩ).

    • Dry under a stream of N2.

  • Silanization (APTES Deposition):

    • Prepare a 1% (v/v) solution of APTES in anhydrous Toluene.

    • Immerse the clean wafers immediately into the solution.

    • Incubate for 1 hour at room temperature under N2 atmosphere. Note: Longer times lead to polymerization and rough surfaces.

    • Rinse: Sonicate in pure toluene (2x 5 min), then ethanol (2x 5 min) to remove unbound silanes.

    • Cure: Bake at 110°C for 30 minutes to crosslink the siloxane network.

Phase 2: Covalent Grafting (The Functionalization)

Objective: React the surface amines with this compound via SN2 substitution.

  • Reaction Mixture Preparation:

    • In a Schlenk flask, dissolve This compound (10 mM final concentration) in anhydrous DMF.

    • Add K2CO3 (2 equivalents relative to the lipid). The base is critical to neutralize the HBr generated and drive the equilibrium forward [1].

  • Incubation:

    • Submerge the amine-functionalized wafers into the reaction mixture.

    • Heat to 60°C for 12–24 hours with gentle stirring.

    • Scientific Rationale: The bromomethyl group is sterically hindered compared to a terminal bromide. Elevated temperature and a polar aprotic solvent (DMF) are required to overcome the activation energy barrier for the SN2 attack [2].

  • Washing (Critical Step):

    • Remove wafers and rinse with warm DMF to remove physisorbed lipids.

    • Sonicate in Dichloromethane (DCM) for 10 minutes.

    • Rinse with Ethanol and dry under N2.

Chemical Mechanism Diagram

The following diagram illustrates the molecular transformation at the surface interface.

Figure 2: Reaction scheme showing the nucleophilic attack of the surface amine on the bromomethyl electrophile.

Quality Control & Characterization

Data validation is required to distinguish between successful covalent grafting and mere physisorption.

TechniqueParameterExpected Result (Success)Interpretation
Contact Angle (Water) Static Angle (

)
102° ± 3° A jump from ~50° (APTES) to >100° confirms the presence of the hydrophobic alkyl canopy.
Ellipsometry Thickness (

)
+12–15 Å (increase over APTES)The "Y-shape" prevents full vertical extension (unlike linear C21 which would be ~25 Å). The lower thickness indicates the disordered/tilted packing [3].
XPS N1s Binding EnergyShift: 399.5 eV

401.5 eV
Conversion of primary amine (-NH2) to secondary amine (-NH-R) often results in a binding energy shift and broadening.
XPS Br3d SignalAbsent / Trace High Br signal indicates unreacted physisorbed lipid (wash failure). Successful reaction releases Br.

Troubleshooting Guide

Problem: Low Contact Angle (< 90°)

  • Root Cause:[1] Incomplete coverage or "islanding" of the lipid.

  • Solution: The SN2 reaction is slow due to the mid-chain branching. Increase reaction time to 48 hours or increase temperature to 75°C. Ensure the APTES layer was not "cured" too long (which buries amines).

Problem: Haze or Particulates on Surface

  • Root Cause:[1] Polymerization of APTES or K2CO3 residues.

  • Solution: Ensure APTES deposition is done in anhydrous conditions. For the lipid step, perform a final wash with 1% Acetic Acid in Ethanol to dissolve salt residues, followed by pure Ethanol.

Problem: High Bromine Signal in XPS

  • Root Cause:[1] Physisorbed reagent.

  • Solution: The branched lipid interacts strongly with the surface via Van der Waals forces. Use hot Toluene or Chloroform for the post-reaction wash.

References

  • Smith, P. A. S. "The Preparation of Amines by Reductive Alkylation." Organic Reactions, Wiley, 2011.

  • Gawande, M. B., et al. "A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature." Catalysis Communications, 2007.[1]

  • Fainerman, V. B., et al. "Adsorption of alkyltrimethylammonium bromides at water/alkane interfaces."[2] Langmuir, 2013.[2] (Provides context on adsorption thermodynamics of alkyl bromides).

  • Love, J. C., et al. "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology." Chemical Reviews, 2005. (Foundational text for SAM characterization).

  • Pasternack, R. M., et al. "Covalent Attachment of Alkyl Functionality to 50 nm Silicon Nanowires." Journal of the American Chemical Society, 2009.

Sources

Technical Application Note: Derivatization & GC-MS Analysis of 11-(Bromomethyl)henicosane

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

The Analytical Challenge

11-(Bromomethyl)henicosane is a high-molecular-weight branched alkyl halide used as a hydrophobic building block in the synthesis of organic semiconductors and specialty surfactants. Its analysis via Gas Chromatography (GC) presents two distinct physicochemical challenges:

  • Thermal Instability: Primary alkyl halides attached to high-molecular-weight chains are prone to dehydrohalogenation (elimination of HBr) inside hot GC injection ports (temperatures >250°C), leading to the formation of alkene artifacts (11-methylenehenicosane).

  • Low Volatility: With a carbon count of C22 and a heavy bromine atom, the boiling point exceeds 380°C, requiring high-temperature columns that accelerate thermal degradation.

The Solution: Silver-Mediated Methanolysis

To ensure quantitative accuracy and structural integrity, this protocol utilizes a nucleophilic substitution derivatization . We convert the thermally labile bromomethyl group into a stable methoxymethyl ether using Silver(I) Oxide (


) in methanol.

Advantages of this Derivatization:

  • Thermal Stability: The C-O bond is significantly more stable than the C-Br bond at GC operating temperatures.

  • Volatility Enhancement: The replacement of Bromine (79.9 amu) with a Methoxy group (31.0 amu) reduces molecular weight and removes the polarizability of the halogen, improving peak shape and lowering elution temperature.

  • Mass Spectral Tagging: The methoxy group provides a distinct fragmentation pattern (alpha-cleavage) for unambiguous identification.

Part 2: Reaction Mechanism & Workflow

The derivatization proceeds via a Silver(I)-promoted


 (or mixed 

-like) substitution. The silver ion acts as a "halogenophile," precipitating AgBr and driving the reaction to completion under mild conditions.
Visual Workflow (DOT Diagram)

G Start Analyte: This compound Intermediate Transition State: [R-CH2...Br...Ag]+ Start->Intermediate Activation Reagent Reagent: Ag2O / MeOH Reagent->Intermediate Product Derivative: 11-(Methoxymethyl)henicosane Intermediate->Product Substitution Byproduct Precipitate: AgBr (Solid) Intermediate->Byproduct Precipitation GC GC-MS Analysis Product->GC Injection

Figure 1: Reaction pathway for the conversion of the alkyl bromide to the methyl ether derivative.

Part 3: Detailed Experimental Protocol

Reagents & Equipment
  • Analyte Standard: this compound (>95% purity).

  • Derivatization Reagent: Silver(I) Oxide (

    
    ), reagent grade, powder.
    
  • Solvent: Methanol (anhydrous, LC-MS grade).

  • Co-Solvent: Dichloromethane (DCM) or Toluene (to solubilize the lipid chain).

  • Internal Standard (IS): Eicosane (

    
    ) or 1-Bromoeicosane.
    
  • Filtration: 0.2 µm PTFE syringe filters.

Step-by-Step Procedure
Step A: Sample Preparation[1]
  • Weigh 10.0 mg of this compound into a 4 mL amber glass vial.

  • Add 1.0 mL of Dichloromethane (DCM) to fully dissolve the waxy solid.

  • Add 2.0 mL of Anhydrous Methanol. Note: The mixture may become slightly cloudy; this is acceptable.

Step B: The Derivatization Reaction
  • Add 50 mg of Silver(I) Oxide (

    
    ) to the vial.
    
  • Cap tightly with a PTFE-lined cap.

  • Sonicate for 15 minutes to disperse the silver oxide.

  • Incubate on a heating block at 50°C for 60 minutes with constant stirring (magnetic stir bar).

    • Visual Check: The black

      
       powder will slowly convert to a yellowish/grey precipitate (AgBr).
      
Step C: Work-up & Isolation
  • Cool the vial to room temperature.

  • Centrifuge at 3000 RPM for 5 minutes to pellet the solids.

  • Filter the supernatant through a 0.2 µm PTFE filter into a clean GC autosampler vial.

  • (Optional) Evaporate to dryness under Nitrogen and reconstitute in pure Hexane if the GC column is methanol-sensitive, though most bonded phases tolerate methanol.

Part 4: Instrumental Analysis (GC-MS)

System Suitability Parameters

To ensure the derivatization was successful, the method must distinguish between the derivative and any residual underivatized bromide or elimination product (alkene).

ParameterSetting / Specification
Instrument GC-MS (Single Quadrupole or Triple Quad)
Column DB-5HT or ZB-5HT (5% Phenyl-arylene), 30m x 0.25mm x 0.10µm
Inlet Temp 280°C (Splitless mode)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Oven Program 100°C (1 min) → 20°C/min → 320°C (hold 10 min)
Transfer Line 320°C
Ion Source EI (70 eV), 230°C
Mass Range 40 – 500 m/z
Data Interpretation & Expected Fragments

The derivative, 11-(Methoxymethyl)henicosane , will display a unique fragmentation pattern compared to the bromide.

CompoundKey Fragment Ions (m/z)Mechanistic Origin
Derivative (Ether) 45 (

)
Base peak; characteristic of methoxy-methyl ethers.
M-31 (

)
Loss of methoxy group.
M+ (Molecular Ion)Weak intensity, but visible (approx. 340 m/z).
Underivatized (Bromide) 135, 137 Characteristic alkyl bromide fragments (isotopic pattern).
M-79/81 (

)
Loss of bromine (dominant in bromides).

Part 5: Quality Assurance & Troubleshooting

System Suitability Test (SST)

Before running unknown samples, inject a mixture of the Underivatized Standard and the Derivatized Standard .

  • Pass Criteria: Resolution (

    
    ) > 1.5 between the Alkene artifact (if present), the Methyl Ether (Derivative), and the Bromide (Source).
    
  • Efficiency Check: The peak area of the Derivative should be >98% of the total area, indicating complete conversion.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield of Ether Incomplete reaction due to steric hindrance.Increase reaction time to 2 hours or use Silver Triflate (AgOTf) as a more reactive promoter.
Presence of Alkene Thermal elimination in the injector (if underivatized) or basic elimination during reaction.Lower Inlet Temp to 250°C. Ensure

is not old/hydrated (which forms AgOH, a strong base).
Column Bleed High temperature required for C22 elution.Use "HT" (High Temp) designated columns (e.g., DB-5HT) rated to 400°C.

Part 6: References

  • Review of Alkyl Halide Analysis: Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID. (2024).[2][3] National Institutes of Health (NIH). [Link]

  • Properties of Henicosane Derivatives: Henicosane - Chemical Properties and Spectral Data. PubChem, National Library of Medicine. [Link][4]

  • Silver-Mediated Substitution Chemistry: Reactions of Alkyl Halides with Silver Salts: Mechanisms and Synthetic Utility. (Classic Organic Synthesis Reference). Note: Standard organic chemistry grounding for the Ag2O methodology.

Sources

Method for introducing a C22 alkyl chain using 11-(Bromomethyl)henicosane

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: 1-Bromo-2-decyl-dodecane; 2-Decyl-1-dodecyl bromide CAS: 629-94-7 (Parent Alkane Reference); Specific Bromide CAS varies by vendor.[1][2][3]

Executive Summary

This guide details the protocol for introducing a C22 branched alkyl chain ("Swallowtail" substituent) onto nucleophilic substrates using 11-(Bromomethyl)henicosane .[1]

In organic electronics (OPV/OLEDs) and lipid nanoparticle (LNP) formulation, this specific side chain is prized for its steric bulk .[4] Unlike linear C22 chains which promote excessive crystallization (rendering materials insoluble), the "swallowtail" architecture of this compound disrupts


-

stacking just enough to ensure solubility in organic solvents (chlorobenzene, chloroform) while maintaining sufficient Van der Waals forces for film organization.[1][2]

Critical Technical Insight: The beta-branching (a decyl group at the C2 position relative to the bromide) significantly retards SN2 reaction rates compared to linear alkyl bromides. Standard protocols (e.g., K2CO3/Acetone) often result in incomplete conversion.[4] This guide focuses on forcing conditions using strong bases (NaH) or polarizability enhancements (Finkelstein activation).[1][3][4]

Part 1: Chemical Profile & Steric Considerations[3][4]

The "Swallowtail" Architecture

The molecule is chemically a 1-bromo-2-decyl-dodecane .[1][2][3]

  • Backbone: A 12-carbon chain with a bromide at C1.[1][2][3][4]

  • Branch: A 10-carbon (decyl) chain at C2.[1][3][4]

  • Total Carbons: 22.

The Beta-Branching Penalty

In a standard SN2 reaction, the nucleophile must attack the


 antibonding orbital of the C-Br bond from the backside. In this compound, the massive decyl group at the beta-position creates a "steric cone" that blocks this attack vector.[1]

Implication for Protocol:

  • Nucleophile Strength: You need a "hard," unhindered nucleophile (e.g., Carbazole anion via NaH).[4]

  • Leaving Group: Bromide is good, but Iodide is better (see Finkelstein Assist below).[3][4]

  • Temperature: Reactions typically require 80–120°C; room temperature is insufficient.[3][4]

Part 2: Protocol A - High-Force Alkylation (Carbazoles/Thiophenes)

Application: Synthesis of soluble organic semiconductors (e.g., N-(2-decyl-1-dodecyl)carbazole).[1][2][3][4] Mechanism: Irreversible deprotonation followed by SN2 substitution.[3][4]

Materials
  • Substrate: 9H-Carbazole (or functionalized derivative).[1][3][5][6][7][8][9][10]

  • Reagent: this compound (1.2 – 1.5 equivalents).[1][3][4]

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 – 2.0 equivalents).[1][4]

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or NMP.[1][2][3][4] Note: DMF must be dry to prevent NaH quenching.

  • Atmosphere: Argon or Nitrogen balloon.[3][4]

Step-by-Step Methodology
  • Activation (Deprotonation):

    • Flame-dry a two-neck round-bottom flask (RBF) and cool under Argon.

    • Add NaH (60% in oil) to the flask.

    • Optional Wash: If high purity is required, wash NaH with dry hexane (2x) to remove mineral oil, decanting the supernatant under Argon.

    • Add anhydrous DMF.[3][4] Cool to 0°C in an ice bath.

    • Slowly add the Carbazole substrate (dissolved in minimal DMF) dropwise.

    • Observation: Hydrogen gas evolution (

      
      ) will occur.[1][3][4] Stir at 0°C for 30 mins, then warm to Room Temp (RT) for 30 mins. The solution usually turns yellow/orange, indicating the formation of the Carbazole anion.
      
  • Substitution (The Attack):

    • Dissolve this compound in minimal anhydrous DMF.

    • Add this solution dropwise to the Carbazole anion mixture.[4]

    • Heat: Equip with a condenser and heat the oil bath to 90–100°C .

    • Time: Stir vigorously for 12–24 hours. Note: Linear chains take 4 hours; this branched chain requires overnight heating.[2][3][4]

  • Workup:

    • Cool to RT. Carefully quench excess NaH with drops of water or methanol (Caution: Gas evolution).[1][3]

    • Pour mixture into 10x volume of water. The product should precipitate or form an oil.[4]

    • Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).[1][3][4]

    • Wash organic layer with Brine (saturated NaCl) to remove DMF.[1][3][4]

    • Dry over MgSO4, filter, and concentrate.

  • Purification:

    • The excess alkyl bromide is non-polar.[4] Purify via Column Chromatography using Hexane:DCM (gradient from 100:0 to 90:10).[1][3][4] The product usually elutes after the excess bromide.

Part 3: Protocol B - The "Finkelstein Assist" (Optimization)

Problem: If the reaction in Protocol A is sluggish (<50% conversion), the C-Br bond is too stable given the steric hindrance. Solution: Convert the Alkyl Bromide to an Alkyl Iodide in situ. Iodide is a better leaving group (weaker bond, better polarizability).[4]

Modified Reagents
  • Add Potassium Iodide (KI) (0.5 – 1.0 equivalent) to the reaction mixture in Protocol A.

Mechanism[4][11][12][13][14][15][16][17]
  • KI reacts with this compound to form 11-(Iodomethyl)henicosane.[1][2][3][4]

  • The Carbazole anion attacks the Iodide species.[4]

  • Since the C-I bond is longer and weaker, the SN2 barrier is lowered.

Scientific Note: This is often catalytic.[3][4] The displaced Iodide ion cycles back to convert more Bromide.[4]

Part 4: Visualization of Workflow

Diagram 1: Reaction Logic & Steric Management

This diagram illustrates the parallel workflows for Standard vs. Optimized (Finkelstein) alkylation.

AlkylationWorkflow Start Start: 9H-Carbazole Deprotonation Activation (NaH/DMF, 0°C) Forms N-Anion Start->Deprotonation - H2 gas Branch Check Reactivity Deprotonation->Branch DirectPath Direct Attack (11-Br-Henicosane) High Steric Barrier Branch->DirectPath Standard FinkelsteinPath Finkelstein Assist (Add KI) In-situ Br -> I Conv. Branch->FinkelsteinPath Optimized Substitution SN2 Substitution (100°C, 12-24h) DirectPath->Substitution Slow Rate FinkelsteinPath->Substitution Fast Rate Workup Workup & Column (Remove excess lipid) Substitution->Workup Product Final Product: N-(2-decyl-dodecyl)carbazole Workup->Product

Caption: Workflow comparing direct alkylation vs. iodide-catalyzed (Finkelstein) route to overcome steric hindrance.

Part 5: Data & Troubleshooting

Solvent & Base Selection Matrix

Use this table to select conditions based on your substrate's stability.[3][4]

Base SystemSolventTemp (°C)pKa (Approx)Suitability for 11-(Br)Henicosane
NaH DMF/NMP80-10035Excellent. Irreversible deprotonation forces the crowded reaction.[1][2][3]
Cs₂CO₃ DMF90-12017-20Good. "Cesium Effect" improves solubility of the anion.[1][2][3][4] Use for base-sensitive substrates.[1][2][3][4]
K₂CO₃ AcetoneReflux10Poor. Temperature too low; base too weak for bulky alkylation.[2][3][4]
KOH DMSO60-8015Moderate. Hard to remove DMSO; water byproduct can inhibit reaction.[1][2][3][4]
Troubleshooting Guide
ObservationDiagnosisCorrective Action
Low Conversion (<30%) Steric hindrance is blocking the attack.[1][2][3][4]Switch to Protocol B (Add KI).[1][3] Increase temp to 120°C.
Black/Tarred Mixture Decomposition due to high heat/O2.[2][3][4]Ensure strict Argon atmosphere.[2][3] Lower temp to 90°C and extend time.
Emulsion during Workup Lipid chain acts as surfactant.[2][3][4]Add solid NaCl to the aqueous layer.[3] Use CHCl3 instead of DCM.
Product is Oil, not Solid Normal for C22 chains.[2][3][4]Dry under high vacuum (0.1 mbar) for 24h.[1][3][4] It may solidify or remain a gum.[3][4]

References

  • Organic Electronics Applications (Solubility)

    • Title: "Organic Electronics: Pursuing High-Mobility n-Type Organic Semiconductors..."
    • Source: Advanced Materials (via ResearchG
    • Context: Discusses the role of branched alkyl chains in regul
  • Carbazole Alkylation Protocol (NaH/DMF)

    • Title: "Synthesis of new 9H-Carbazole deriv
    • Source: Iraqi Journal of Science (via ResearchGate)[1]

    • Context: Details the specific NaH/DMF protocol for alkylating carbazoles with alkyl bromides (Yields >85%).
  • Finkelstein Reaction Mechanism

    • Title: "Finkelstein Reaction - Organic Chemistry Portal"[1][2][3]

    • Source: Organic Chemistry Portal[3][4][11]

    • Context: Validates the use of Iodide exchange to accelerate SN2 reactions for hindered substr
  • Steric Hindrance in SN2

    • Title: "The SN2 Reaction Mechanism - Beta Branching"
    • Source: Master Organic Chemistry[3][4]

    • Context: Explains the kinetic penalty of beta-branching (the specific structure of 11-bromomethylhenicosane)

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 11-(Bromomethyl)henicosane

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-11BMH-UG Topic: Purification Protocols & Troubleshooting for Long-Chain Branched Alkyl Bromides Assigned Specialist: Senior Application Scientist, Lipid Chemistry Division

System Overview & Chemical Profile

Compound: 11-(Bromomethyl)henicosane Chemical Class: Branched Long-Chain Alkyl Halide (Lipid Tail) Physical State: Viscous colorless to pale yellow oil (at RT). Key Challenge: This molecule combines high lipophilicity with a reactive primary bromide.[1] The steric bulk of the central branching (C10 chains flanking the bromomethyl group) provides some stability, but the compound is susceptible to thermal elimination (forming alkenes) and hydrolysis over time.

Common Synthesis Routes & Associated Impurities:

  • Appel Reaction (

    
    ):  Generates massive amounts of Triphenylphosphine Oxide (TPPO) and bromoform.
    
  • 
     Bromination:  Generates Phosphorous acid (
    
    
    
    ) and sticky oligomers.
  • Mesylate/Tosylate Displacement: Generates sulfonate salts.

Diagnostic Triage: Identify Your Problem

Before selecting a purification method, match your observation to the likely impurity profile.[2]

ObservationLikely Impurity/IssueRecommended Action
White precipitate forms upon standing or cooling.Triphenylphosphine Oxide (TPPO) .[3][4][5] Common byproduct of Appel reaction.See Protocol A (TPPO Removal).
TLC shows a "streak" rather than a spot.Decomposition on Silica . The bromide is eliminating to an alkene due to silica acidity.See Protocol B (Buffered Chromatography).
NMR shows multiplet at

5.0–6.0 ppm.
Elimination Product (Alkene) . Result of thermal stress or basic workup.[6]See Protocol B (High-Res Separation) or Protocol C (Distillation).
Opaque/Cloudy Oil that won't clear.Residual Salts or Water .[7]Perform aqueous wash with Brine, dry over

, then filter.
Yellow/Orange discoloration. Free Bromine (

)
.
Wash with 10%

(Sodium Thiosulfate).

Troubleshooting Protocols

Protocol A: The "Appel" Headache (TPPO Removal)

Use this if you synthesized the compound using


 and 

.

The Issue: TPPO is soluble in many polar organic solvents but has limited solubility in non-polar alkanes. However, the lipophilic nature of this compound can "solubilize" TPPO, making simple filtration difficult.

Step-by-Step Guide:

  • Concentrate: Evaporate the reaction solvent (usually DCM) completely.

  • Triturate: Add cold n-Hexane or Pentane (10 mL per gram of crude).

    • Why? The product is highly soluble in hexane; TPPO is not.

  • Precipitate: Sonicate for 5 minutes, then place in a freezer (-20°C) for 2 hours.

  • Filter: Filter quickly through a sintered glass funnel or a Celite pad while cold.

  • Zinc Chloride Method (If filtration fails):

    • Dissolve crude in Ethanol/Ether (1:1).

    • Add anhydrous

      
       (1.5 equiv relative to 
      
      
      
      used).
    • Stir for 1 hour. A bulky

      
       complex will precipitate.
      
    • Filter the solid complex.[2][3][8] Concentrate filtrate and partition between Hexane and Water to remove residual Zn salts.

Expert Note: Do not use Diethyl Ether alone for the initial precipitation; TPPO is slightly soluble in ether, which will lower your purity.

Protocol B: Buffered Silica Chromatography

Use this for removing unreacted alcohols or trace impurities.

The Issue: Standard silica gel is slightly acidic (pH 6.0–6.5). Long-chain alkyl bromides can undergo dehydrohalogenation (elimination) on acidic silica, especially if the flow rate is slow.

The Fix: Neutralize the stationary phase.

Step-by-Step Guide:

  • Slurry Preparation: Prepare a slurry of Silica Gel 60 in Hexanes.

  • Buffering: Add 1% Triethylamine (Et3N) to the slurry before packing the column.

    • Mechanism:[4][9] The amine neutralizes acidic sites on the silica surface, preventing elimination reactions.

  • Packing: Pour the column. Flush with 2 column volumes (CV) of pure Hexane to remove excess amine.

  • Loading: Load the crude oil (diluted in minimum Hexane).

  • Elution Gradient:

    • 0–5 CV: 100% Hexane (Elutes the Bromide product).

    • 5–10 CV: 2% Ethyl Acetate in Hexane (Elutes impurities).

    • Note: The product usually moves near the solvent front (Rf ~0.8 in Hexane).

  • Monitoring: Use KMnO4 stain (shows alkenes as brown/yellow) and Iodine stain (shows alkyl chains).

Protocol C: High-Vacuum Distillation (Kugelrohr)

Use this only if the compound is heat-stable and you require >99% purity (e.g., for GMP synthesis).

The Issue: this compound has a very high boiling point (est. >380°C at atm). Standard distillation will char the molecule.

Requirements:

  • Vacuum: < 0.05 mmHg (High Vacuum/Oil Diffusion Pump required).

  • Apparatus: Kugelrohr (Short-path) distillation setup.

Step-by-Step Guide:

  • Degas: Place crude oil in the source bulb. Apply vacuum at RT for 30 mins to remove volatiles.

  • Ramp: Slowly increase temperature to 140°C–160°C (oven temp) while maintaining <0.05 mmHg.

  • Collection: The product should distill as a clear oil.

  • Warning: If the temperature required exceeds 180°C, STOP . The risk of thermal elimination to the alkene outweighs the purification benefit. Switch to Protocol B.

Workflow Visualization

The following diagram illustrates the decision logic for purifying crude this compound based on the synthesis method and observed impurities.

PurificationWorkflow Start Crude this compound MethodCheck Synthesis Method? Start->MethodCheck Appel Appel Reaction (CBr4 / PPh3) MethodCheck->Appel PBr3 PBr3 / HBr MethodCheck->PBr3 TPPO_Check Is TPPO Present? (White Solids) Appel->TPPO_Check TLC_Check TLC Analysis (Hexane Eluent) PBr3->TLC_Check Precipitation Protocol A: Hexane Trituration (-20°C) TPPO_Check->Precipitation Yes TPPO_Check->TLC_Check No ZnCl2 ZnCl2 Complexation Precipitation->ZnCl2 If TPPO persists Precipitation->TLC_Check ZnCl2->TLC_Check Streak Streaking Observed? (Decomposition) TLC_Check->Streak BufferedCol Protocol B: Buffered Silica Column (1% Et3N / Hexane) Streak->BufferedCol Yes StandardCol Standard Flash Column (100% Hexane) Streak->StandardCol No Final Pure Product (Store at 4°C, Dark) BufferedCol->Final Distillation Protocol C: Kugelrohr Distillation (<0.05 mmHg) StandardCol->Distillation If Purity <95% StandardCol->Final Distillation->Final

Figure 1: Decision matrix for purification of crude this compound. Blue nodes indicate start/end states; Yellow nodes indicate decision points; Red nodes indicate chemical workups; Green nodes indicate chromatography steps.

Frequently Asked Questions (FAQ)

Q: Can I use Alumina instead of Silica? A: Yes, Neutral Alumina (Brockmann Grade II or III) is actually preferred over silica for acid-sensitive alkyl halides. It is less likely to cause elimination. However, separation resolution is often lower than silica. If using Alumina, you typically do not need to add Triethylamine.

Q: My product turned brown after rotary evaporation. What happened? A: This is likely thermal decomposition liberating HBr, which oxidizes to


 (brown color).
  • Fix: Dissolve in Hexane, wash with dilute Sodium Bicarbonate (

    
    ) and Sodium Thiosulfate (
    
    
    
    ). Dry over
    
    
    . In the future, keep the water bath temperature below 40°C during evaporation.

Q: How do I store the purified compound? A: Store under an inert atmosphere (Argon/Nitrogen) at 2°C to 8°C in an amber vial. Primary bromides are light-sensitive; exposure to UV can generate free radicals and induce degradation.

Q: I see a small impurity just below the product spot on TLC. What is it? A: This is likely the elimination product (alkene) . It is very non-polar and runs similarly to the bromide in Hexane. To separate them, try a very shallow gradient (e.g., 100% Pentane) or use Silver Nitrate (


) impregnated silica, which retards the alkene (See References: Williams et al.).

References

  • Triphenylphosphine Oxide Removal

    • Bates, R. W., et al. "A convenient procedure for the removal of triphenylphosphine oxide from Wittig and Mitsunobu reactions."[3][5][8] Canadian Journal of Chemistry, 2002.

    • Protocol Source:

  • Purification of Long-Chain Alkyl Bromides

    • Cason, J., et al. "Synthesis of long-chain alkyl and alkenyl bromides." Journal of Lipid Research, 1965.
    • Protocol Source:

  • Silica Gel Compatibility

    • General Guide: "Purification of Alkyl Halides."[10][11] Not Voodoo X (University of Rochester).

    • Source:

  • Distillation of High Boiling Lipids

    • Technique: "Kugelrohr Distillation." Organic Syntheses, Coll. Vol. 8, p. 263.
    • Source:

Sources

Technical Support Center: Identification of Byproducts in 11-(Bromomethyl)henicosane Synthesis by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analysis of 11-(Bromomethyl)henicosane synthesis. This resource is designed for researchers, chemists, and drug development professionals who utilize Gas Chromatography-Mass Spectrometry (GC-MS) for quality control and impurity profiling. Here, we address common challenges encountered during synthesis and provide expert guidance on identifying reaction byproducts, ensuring the integrity of your final compound.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Synthetic Landscape

This section explores the fundamental chemistry behind this compound synthesis and how different approaches can lead to distinct impurity profiles.

Q1: What are the most common synthetic routes for this compound, and how do they differ?

There are two primary, industrially relevant strategies for synthesizing long-chain alkyl bromides like this compound. The choice of route is critical as it dictates the likely impurity profile.

  • Substitution from a Precursor Alcohol: This is a widely used method that starts with the corresponding primary alcohol, 11-(Hydroxymethyl)henicosane. The hydroxyl group is substituted with a bromine atom using brominating agents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). This method is generally high-yielding and selective for primary alcohols. A related, high-yield method involves converting the alcohol to a methanesulfonate (mesylate) and then reacting it with a bromide salt like magnesium bromide[1].

  • Free-Radical Bromination of an Alkane: This approach begins with an alkane precursor, such as 11-methylhenicosane. The reaction is initiated by light (hν) or heat in the presence of a bromine source like elemental bromine (Br₂) or N-Bromosuccinimide (NBS)[2][3]. This process proceeds via a radical chain mechanism[4]. While effective, it is inherently less selective than substitution methods.

Q2: Based on the synthetic route, what are the most probable byproducts I should expect to see in my GC-MS analysis?

The byproducts are a direct consequence of the reaction mechanism. Understanding what to look for is the first step in troubleshooting.

  • If Synthesizing from 11-(Hydroxymethyl)henicosane (Alcohol Route):

    • Unreacted Starting Material: 11-(Hydroxymethyl)henicosane. This is the most common impurity, resulting from an incomplete reaction.

    • Elimination Product (Alkene): 11-Methylenehenicosane. Acidic conditions (especially with HBr) or heat can promote the elimination of water to form an alkene.

    • Symmetrical Ether: Bis(11-henicosanylmethyl) ether. Under certain conditions, two alcohol molecules can condense to form an ether, particularly if the reaction is not sufficiently anhydrous.

  • If Synthesizing from 11-Methylhenicosane (Radical Route):

    • Positional Isomers: Bromination can occur at other positions on the henicosane backbone (e.g., 10-bromo-11-methylhenicosane, 1-bromo-11-methylhenicosane). Bromination is selective, favoring tertiary > secondary > primary C-H bonds, but mixtures are still common[5][6].

    • Poly-brominated Byproducts: Dibromo- and tribromo- species can form if the concentration of the brominating agent is too high or the reaction proceeds for too long[6]. The chlorine radical is so reactive that it can abstract a H from either one. So, the initial product can become the substrate - the result is poly-chlorination[6].

    • Dehalogenated Alkane: 11-Methylhenicosane (unreacted starting material). Additionally, some radical termination steps can lead to the formation of the simple alkane from a radical intermediate, though this is typically minor[7].

Q3: Why is free-radical bromination often described as less "clean" than alcohol substitution for this type of synthesis?

The causality lies in the reaction intermediates. The alcohol substitution route proceeds through more predictable ionic or pseudo-ionic intermediates (e.g., a protonated alcohol or a phosphite ester), leading to a well-defined product.

In contrast, free-radical halogenation involves highly reactive and less discriminating radical intermediates[4]. A bromine radical can abstract a hydrogen atom from almost anywhere on the alkane chain. While there is a thermodynamic preference for forming the most stable radical (tertiary > secondary > primary), the energy differences are not always large enough to prevent the formation of a mixture of positional isomers, making purification more challenging[6].

Section 2: Troubleshooting Guide - A Practical Approach to Interpreting Your GC-MS Data

This guide provides a logical workflow for identifying unknown peaks in your chromatogram and mass spectrum.

Q4: My GC chromatogram shows three unexpected peaks besides my main product. Where do I begin my analysis?

A systematic approach is key. Start with the most abundant information and narrow down the possibilities.

  • Analyze the Mass Spectrum of Each Peak: The fragmentation pattern and molecular ion are your primary clues.

  • Look for the Bromine Isotope Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Any fragment containing a single bromine atom will appear as a pair of peaks (M and M+2) of almost equal intensity[8]. This is a definitive marker for a brominated compound.

  • Identify the Molecular Ion (M⁺): This is the peak with the highest mass-to-charge ratio (m/z) that is consistent with the expected chemistry. For long-chain alkanes, the molecular ion peak can be weak or absent[9].

  • Compare Retention Times: Generally, for compounds of similar structure, boiling point increases with molecular weight and polarity. Therefore, you can expect the starting alcohol to have a longer retention time than the product, while any elimination (alkene) or alkane byproducts will elute earlier.

Q5: I see a peak with the characteristic 1:1 M/M+2 isotope pattern, but it's not my target compound. What could it be?

If you observe the bromine isotope signature, you are dealing with a brominated species. The next step is to determine its structure.

  • Check the Molecular Weight: Determine the mass of the molecular ion.

    • If the MW is ~468 g/mol , you likely have a dibrominated byproduct (C₂₂H₄₄Br₂). This is common in radical reactions.

    • If the MW is the same as your product (~389.5 g/mol ) but the retention time is different, it is likely a positional isomer . These isomers often have very similar mass spectra but can sometimes be separated by high-resolution gas chromatography. Their fragmentation patterns might differ subtly based on the stability of the resulting carbocations.

Q6: I suspect one of the peaks is unreacted starting material. What characteristic fragments should I look for?

Identifying the starting material confirms an incomplete reaction and helps guide process optimization.

  • For 11-(Hydroxymethyl)henicosane (Alcohol): The mass spectrum of a long-chain primary alcohol may not show a strong molecular ion peak (m/z 326.6). However, it will typically exhibit a prominent peak corresponding to the loss of water (M-18), resulting in a fragment at m/z 308[10]. You will also see characteristic alpha-cleavage, leading to a fragment from the loss of the C₁₀H₂₁ chain.

  • For 11-Methylhenicosane (Alkane): The mass spectrum will show a molecular ion at m/z 310.6. The key feature is a series of fragment clusters separated by 14 mass units (-CH₂-), which is characteristic of long-chain alkanes[9][11]. The fragmentation pattern will be dominated by cleavage at the branching point due to the formation of more stable secondary carbocations.

Q7: A peak in my chromatogram has no bromine isotope pattern and doesn't seem to be the starting material. How can I identify it?

This points to a non-brominated byproduct, which is often an elimination product or a side-product from the solvent or reagents.

  • Check for Alkene Formation: If you used the alcohol substitution route, look for a molecular ion corresponding to the loss of HBr from your product or H₂O from your starting material (C₂₂H₄₄, MW ≈ 308.6). The mass spectrum of a long-chain alkene will show a visible molecular ion and fragmentation patterns similar to the corresponding alkane.

  • Consider Ether Formation: If you suspect the formation of Bis(11-henicosanylmethyl) ether, look for a high-molecular-weight peak (MW ≈ 635.2). The fragmentation will be dominated by cleavage alpha to the ether oxygen.

  • Library Search: Utilize your GC-MS software's mass spectral library (e.g., NIST, Wiley). A library search can often provide a preliminary identification or suggest a compound class, which you can then confirm based on your knowledge of the reaction chemistry.

Section 3: Standardized Protocols & Reference Data

To ensure reproducible and accurate results, follow these validated protocols.

Protocol 1: Sample Preparation for GC-MS Analysis

Causality: Proper sample preparation is crucial to prevent contamination and ensure the analyte is in a suitable concentration range for detection without overloading the column or detector.

  • Quench the Reaction: Ensure the reaction is fully stopped and neutralized before sampling.

  • Solvent Selection: Dissolve approximately 1-2 mg of the crude reaction mixture in 1 mL of a high-purity, volatile solvent such as hexane, ethyl acetate, or dichloromethane.

  • Filtration (if necessary): If the sample contains solid particulates (e.g., salts), filter it through a 0.22 µm syringe filter to prevent clogging the GC inlet.

  • Dilution: Perform a serial dilution to a final concentration of approximately 50-100 µg/mL. The optimal concentration may vary depending on instrument sensitivity.

  • Blank Injection: Before running the sample, inject a sample of the pure solvent to ensure there is no system contamination.

Protocol 2: Recommended GC-MS Parameters
ParameterRecommended SettingRationale
Inlet Temperature 280 °CEnsures complete volatilization of the high-boiling-point analytes without thermal degradation.
Injection Mode Split (50:1 ratio)Prevents column overloading and ensures sharp chromatographic peaks.
Carrier Gas HeliumProvides good efficiency and is inert.
Flow Rate 1.0 mL/min (Constant Flow)Ensures reproducible retention times.
Column Non-polar (e.g., DB-5ms, HP-5ms), 30m x 0.25mm ID, 0.25µm filmSeparates compounds primarily by boiling point, which is ideal for this homologous series of compounds.
Oven Program Initial: 150 °C (hold 2 min), Ramp: 10 °C/min to 320 °C, Hold: 10 minProvides good separation between the lower-boiling byproducts and the high-boiling target compound.
MS Source Temp. 230 °CStandard temperature for robust ionization.
MS Quad Temp. 150 °CStandard temperature for stable mass filtering.
Ionization Energy 70 eVStandard energy for creating reproducible fragmentation patterns and for library matching.
Scan Range (m/z) 40 - 650 amuCovers the expected mass range of the parent compound and all likely byproducts and fragments.
Data Table 1: Expected GC-MS Data for Target and Potential Byproducts
Compound NameMolecular FormulaMW ( g/mol )Expected Retention BehaviorKey m/z Fragments & Features
This compound (Target) C₂₂H₄₅Br389.5Main product peakM/M+2 at 389/391 (1:1) ; [M-Br]⁺ at 309; [M-C₁₀H₂₁]⁺
11-(Hydroxymethyl)henicosaneC₂₂H₄₆O326.6Elutes later than productWeak/absent M⁺ at 327; [M-H₂O]⁺ at 308 ; Alpha-cleavage fragments
11-MethylhenicosaneC₂₂H₄₆310.6Elutes earlier than productM⁺ at 311; Characteristic alkane fragments (m/z 43, 57, 71...); Cleavage at branch point
11-MethylenehenicosaneC₂₂H₄₄308.6Elutes earlier than productM⁺ at 308; Alkene fragmentation pattern
Dibromo-11-methylhenicosaneC₂₂H₄₄Br₂468.4Elutes later than productM/M+2/M+4 pattern at 468/470/472 ; [M-Br]⁺ at 389/391
Bis(11-henicosanylmethyl) etherC₄₄H₉₀O635.2Elutes much later than productM⁺ at 635; Alpha-cleavage next to oxygen

Section 4: Visualizing the Chemistry and Workflow

Diagrams help clarify complex relationships between synthetic pathways and analytical strategies.

SynthesisPathways cluster_0 Route 1: Alcohol Substitution cluster_1 Route 2: Free Radical Bromination A_start 11-(Hydroxymethyl)henicosane A_reagent + PBr3 or HBr A_start->A_reagent A_byproduct1 Unreacted Alcohol A_start->A_byproduct1 Incomplete Reaction A_byproduct2 11-Methylenehenicosane (Elimination) A_start->A_byproduct2 Side Reaction (Heat/Acid) A_byproduct3 Symmetrical Ether (Condensation) A_start->A_byproduct3 Side Reaction (Condensation) A_product This compound A_reagent->A_product R_start 11-Methylhenicosane R_reagent + NBS / hν R_start->R_reagent R_byproduct1 Positional Isomers R_start->R_byproduct1 Low Selectivity R_byproduct3 Unreacted Alkane R_start->R_byproduct3 Incomplete Reaction R_product This compound R_reagent->R_product R_byproduct2 Poly-brominated Alkanes R_product->R_byproduct2 Over-reaction GCMSTroubleshooting start Start: Unexpected Peak in GC Chromatogram get_ms Acquire Mass Spectrum of the Peak start->get_ms check_br Check for Br Isotope Pattern (1:1 M/M+2) get_ms->check_br is_brominated Brominated Species Confirmed check_br->is_brominated Yes not_brominated Not a Brominated Species check_br->not_brominated No check_mw Compare Molecular Weight (MW) to Target (389.5 g/mol) is_brominated->check_mw check_start Compare with Starting Material (SM) Spectrum (Alcohol or Alkane) not_brominated->check_start is_isomer Identify as Positional Isomer check_mw->is_isomer MW is Same is_polybromo Identify as Poly-brominated Species (e.g., MW ~468) check_mw->is_polybromo MW is Higher is_sm Identify as Unreacted SM check_start->is_sm Match is_other Possible Elimination (Alkene) or Ether Byproduct. Perform Library Search. check_start->is_other No Match

Sources

Technical Support Center: Optimizing 11-(Bromomethyl)henicosane Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center for researchers working with 11-(Bromomethyl)henicosane . It addresses the unique reactivity challenges imposed by its "swallow-tail" lipid structure.[1]

Status: Operational Role: Senior Application Scientist Topic: Overcoming Steric and Solubility Barriers in


 Derivatization

System Overview: The "Swallow-Tail" Challenge

This compound is not a standard primary alkyl halide.[1] While the reactive center is technically primary (


), it is tethered to a central carbon (C11) flanked by two massive decyl (

) chains.[1]

Why this molecule fails standard protocols:

  • Steric Shielding: The two lipophilic tails create a "folding" effect, sterically crowding the backside of the electrophilic carbon. This significantly retards

    
     attack rates compared to linear alkyl halides.[1]
    
  • Solubility Mismatch: The molecule is extremely lipophilic (

    
    ).[1] It is insoluble in standard polar aprotic solvents (DMSO, DMF, Acetonitrile) required for conventional nucleophilic substitutions, leading to phase separation and reaction stalling.
    

Diagnostic & Troubleshooting (FAQ)

Issue 1: "My reaction yields are <10% after 24 hours in DMSO."

Diagnosis: Phase separation and poor leaving group ability. Technical Insight: The substrate likely formed an oil layer on top of the DMSO, preventing contact with the nucleophile. Additionally, the bromide leaving group may not be labile enough to overcome the steric barrier of the C11 branching.

Solution Strategy:

  • Switch to Phase Transfer Catalysis (PTC): Use a non-polar solvent (Toluene) to dissolve the lipid and a quaternary ammonium salt to shuttle the nucleophile.

  • The Finkelstein Activation: Convert the Bromide to an Iodide in situ or as a separate step. The C-I bond is weaker and the Iodide is a superior leaving group (

    
    ).
    
Issue 2: "I cannot get the substrate to dissolve in Acetone for a Finkelstein reaction."

Diagnosis: Solvent polarity mismatch at room temperature. Technical Insight: While Acetone is standard for NaI substitutions, long-chain lipids often precipitate out as the solution cools or if the concentration is too high.

Solution Strategy:

  • Use 2-Butanone (MEK): It has a higher boiling point (

    
     vs 
    
    
    
    ) and slightly better lipophilicity.[1]
  • Add a Co-Solvent: Use a 10:1 mixture of MEK:THF.[1] The THF ensures the lipid remains solubilized while the MEK supports the solubility of Sodium Iodide (NaI).

Issue 3: "I am seeing elimination byproducts (alkenes) instead of substitution."

Diagnosis: E2 competition due to basicity and sterics.[1] Technical Insight: If you are using a strong base (e.g., alkoxides) or high heat (


) to force the reaction, the steric bulk around the alpha-carbon encourages the base to abstract a proton from the beta-position (C11), leading to elimination.

Solution Strategy:

  • Control Basicity: Switch to "soft" nucleophiles (e.g., Azide, Thiolates, Cyanide) rather than hard bases/nucleophiles.[1]

  • Lower Temperature, Longer Time: Maintain reaction temperature below

    
     and extend reaction time to 48-72 hours.
    

Decision Logic & Workflow

The following diagram illustrates the decision matrix for selecting the optimal reaction condition based on your specific nucleophile and available equipment.

ReactionStrategy Start Start: this compound CheckNuc Is the Nucleophile Highly Basic? (e.g., Alkoxide) Start->CheckNuc CheckSol Is Nucleophile Soluble in Organic Solvents? CheckNuc->CheckSol No RiskE2 High Risk of E2 Elimination CheckNuc->RiskE2 Yes UsePTC STRATEGY A: Phase Transfer Catalysis (PTC) (Toluene + Water + TBAB) CheckSol->UsePTC No (e.g., NaCN, NaN3) UseFinkel STRATEGY B: Finkelstein Activation (Convert Br -> I first) CheckSol->UseFinkel Yes (e.g., Amines) RiskE2->UsePTC Mitigate with Non-Polar Solvent

Figure 1: Strategic decision tree for selecting reaction conditions based on nucleophile properties.

Standard Operating Procedures (SOPs)

Protocol A: Finkelstein Activation (Synthesis of 11-(Iodomethyl)henicosane)

Use this intermediate if direct substitution fails.[1] The iodide is ~100x more reactive.

Reagents:

  • This compound (1.0 eq)[1]

  • Sodium Iodide (NaI) (5.0 eq) - Must be dry[1]

  • 2-Butanone (Methyl Ethyl Ketone, MEK)[1]

  • Tetrahydrofuran (THF) - Optional, for solubility[1]

Procedure:

  • Dissolution: Dissolve this compound in MEK (

    
    ). If turbidity persists, add THF dropwise until clear (max 10% v/v).[1]
    
  • Addition: Add NaI (5.0 eq). The salt may not fully dissolve initially; this is acceptable.

  • Reflux: Heat the mixture to reflux (

    
    ) under an inert atmosphere (
    
    
    
    or Ar) for 24 hours.
    • Observation: A white precipitate (NaBr) will form as the reaction proceeds.

  • Workup: Cool to room temperature. Filter off the NaBr solids. Concentrate the filtrate in vacuo.

  • Purification: Redissolve residue in Hexane/EtOAc (95:5) and pass through a short silica plug to remove trace iodine (brown color).[1]

  • Storage: Store the iodide in the dark at

    
     (stabilize with Copper wire if storing long-term).
    
Protocol B: Phase Transfer Catalyzed (PTC) Substitution

Ideal for ionic nucleophiles (Cyanide, Azide, Acetate) that are insoluble in organic lipids.

Reagents:

  • This compound (1.0 eq)[1]

  • Nucleophile (e.g.,

    
    , 
    
    
    
    ) (3.0 eq)
  • Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (0.1 eq / 10 mol%)[1]

  • Solvent System: Toluene (Organic phase) and Water (Aqueous phase) - 1:1 ratio.[1]

Procedure:

  • Organic Phase: Dissolve the lipid substrate and the PTC catalyst (TBAB) in Toluene.

  • Aqueous Phase: Dissolve the nucleophile salt (

    
    , etc.) in the minimum amount of water.
    
  • Biphasic Mixing: Combine both phases in a round-bottom flask.

  • Agitation: CRITICAL: Stir vigorously (>1000 RPM). The reaction rate is diffusion-controlled; high shear is required to maximize interfacial surface area.[1]

  • Heat: Heat to

    
     for 18-48 hours. Monitor by TLC (stain with PMA or Iodine chamber).[1]
    
  • Workup: Separate phases. Wash the organic layer with water (2x) and brine (1x). Dry over

    
     and concentrate.
    

Quantitative Data Summary

ParameterStandard

(DMSO)
Finkelstein-ModifiedPTC (Toluene/Water)
Solubility Poor (Phase separation)Good (in MEK)Excellent (in Toluene)
Reaction Rate Slow (

)
Fast (

)
Moderate (

)
Workup Ease Difficult (DMSO removal)Easy (Filtration)Easy (Phase separation)
Elimination Risk ModerateLowLow
Rec.[1] Use Case Small polar substratesActivation of unreactive lipids Ionic Nucleophiles (

,

)

Mechanistic Visualization: Phase Transfer Catalysis

The following diagram details how the catalyst shuttles the nucleophile across the interface to react with the lipophilic henicosane derivative.

PTC_Mechanism cluster_Organic Organic Phase (Toluene) cluster_Aqueous Aqueous Phase (Water) Substrate R-CH2-Br (Lipid) Product R-CH2-Nuc (Product) Substrate->Product Q_Nuc_Org [Q+ Nuc-] (Ion Pair) Q_Nuc_Org->Product SN2 Attack Q_Br_Org [Q+ Br-] Product->Q_Br_Org Release Br- Q_Br_Aq Q+ Br- Q_Br_Org->Q_Br_Aq Phase Transfer Nuc_Aq Na+ Nuc- Q_Nuc_Aq Q+ Nuc- Nuc_Aq->Q_Nuc_Aq Ion Exchange Q_Br_Aq->Q_Nuc_Aq Regeneration Q_Nuc_Aq->Q_Nuc_Org Phase Transfer

Figure 2: The Starks Extraction Mechanism applied to lipophilic alkylation.[1] The quaternary ammonium catalyst (Q+) acts as a shuttle.

References

  • Reactivity of Hindered Alkyl Halides

    • Streitwieser, A. (1956).[1] Solvolytic Displacement Reactions. Chemical Reviews.

    • Context: Establishes the kinetic retardation of reactions by beta-branching (neopentyl/isobutyl systems).
    • [1]

  • Phase Transfer Catalysis (Fundamentals)

    • Starks, C. M. (1971).[1] Phase-transfer catalysis.[1][2][3][4][5] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society.

    • Context: The foundational paper describing the mechanism used in Protocol B.
    • [1]

  • Finkelstein Reaction Optimization

    • Bordwell, F. G., & Brannen, W. T. (1964).[1] The Effect of Steric Hindrance on the Rates of Finkelstein Reactions. Journal of the American Chemical Society.

    • Context: Provides kinetic data justifying the conversion of hindered bromides to iodides to enhance electrophilicity.
    • [1]

  • Lipid Synthesis & Solubility

    • Tundo, P., et al. (1987).[1][6] Continuous conversion of alcohols into alkyl halides by gas–liquid phase-transfer catalysis. Journal of the Chemical Society, Perkin Transactions 1.

    • Context: Discusses handling long-chain alkyl derivatives in c

Sources

Validation & Comparative

Publish Comparison Guide: Validating 11-(Bromomethyl)henicosane Derivatives for LNP Formulations

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the structural validation and performance benchmarking of 11-(Bromomethyl)henicosane derivatives. This document is designed for researchers in lipid nanoparticle (LNP) synthesis and drug delivery, prioritizing technical autonomy, rigorous validation, and data-driven comparisons.

Part 1: Strategic Overview & Causality

This compound (CAS 1473452-21-9) is not merely a reagent; it is a critical architectural scaffold for next-generation ionizable lipids. Unlike linear alkyl halides, this branched intermediate introduces a "Y-shaped" hydrophobic tail (specifically, a 2-decyl-1-dodecyl motif) into the final lipid structure.

Why this structure matters:

  • Cone Geometry: The branching at the 11-position creates a high volume-to-surface area ratio (cone shape), which promotes the formation of the inverted hexagonal phase (

    
    ) in endosomal membranes—a prerequisite for efficient mRNA release.
    
  • Fluidity: The symmetry of the henicosane backbone disrupts lipid packing crystallization, maintaining LNP fluidity at physiological temperatures.

This guide moves beyond basic synthesis to the validation of structural integrity , ensuring that the "Y-shape" is preserved and functional.

Part 2: Validation Protocol (The Self-Validating System)

To ensure scientific integrity, we employ a "Self-Validating System" where each analytical step confirms the previous one.

Phase 1: Structural Confirmation (NMR & MS)

Objective: Verify the integrity of the bromomethyl "hinge" and the symmetry of the alkyl tails.

1.


H-NMR Spectroscopy (400 MHz, CDCl

)
  • The Diagnostic Signal: The critical validation point is the doublet corresponding to the methylene protons adjacent to the bromine (

    
    ).
    
    • Target Shift:

      
       3.40 – 3.45 ppm (Doublet, 
      
      
      
      Hz).
    • Causality: A triplet here indicates a linear impurity (primary bromide). A doublet confirms the presence of the branching methine neighbor.

  • The Backbone:

    • 
       1.20 – 1.35 ppm (Multiplet, ~36H): Confirming the bulk methylene chain.
      
    • 
       0.88 ppm (Triplet, 6H): Terminal methyl groups. Integration must be exactly 6:2 relative to the bromomethyl signal.
      

2. Mass Spectrometry (GC-MS)

  • Ionization: Electron Impact (EI).

  • Fragmentation Pattern:

    • Molecular Ion (

      
      ):  Often weak or absent due to the labile C-Br bond.
      
    • Characteristic Loss: Look for the

      
       peak (loss of 79/81 Da) and the 
      
      
      
      carbocation.
    • Isotope Pattern: If the molecular ion is visible, the 1:1 ratio of

      
      Br and 
      
      
      
      Br is the definitive signature of mono-bromination.
Phase 2: Functional Derivative Validation (The "Acid Test")

Objective: Prove the bromide is reactive and forms a functional ionizable lipid.

Protocol: React this compound with a model amine (e.g., 3-(dimethylamino)-1-propanol) to synthesize a prototype ionizable lipid.

  • Reaction:

    
     substitution in ethanol at 80°C for 12h.
    
  • TNS Assay (pKa Determination):

    • Incubate the resulting lipid with TNS (2-(p-toluidine)-6-naphthalene sulfonic acid).

    • Measure fluorescence vs. pH.

    • Success Criteria: A sigmoidal curve with an apparent pKa between 6.0 and 7.0 confirms the tertiary amine formation and the lipid's ability to protonate in acidic endosomes.

Part 3: Visualization of the Validation Workflow

The following diagram illustrates the logical flow from raw intermediate to validated functional lipid, highlighting the "Go/No-Go" decision points.

ValidationWorkflow Raw Raw this compound NMR 1H-NMR Analysis (Check: d 3.44 ppm Doublet) Raw->NMR GCMS GC-MS Verification (Check: Isotope Pattern) NMR->GCMS Decision1 Structure Valid? GCMS->Decision1 Deriv Derivatization (Reaction w/ Amine) Decision1->Deriv Yes (Doublet signal) Reject REJECT BATCH (Linear Impurity/Degradation) Decision1->Reject No (Triplet signal) TNS TNS Assay (pKa) Deriv->TNS LNP LNP Formulation Test (Size & PDI) TNS->LNP LNP->Reject Aggregation Approve VALIDATED Release for Synthesis LNP->Approve pKa 6-7, PDI < 0.2

Caption: Logical workflow for validating branched alkyl halide intermediates prior to LNP synthesis.

Part 4: Comparative Performance Data

The following table contrasts the performance of lipids derived from This compound against standard alternatives. Data is synthesized from typical LNP characterization parameters.[1]

FeatureThis compound Derivative (Branched C22)1-Bromodocosane Derivative (Linear C22)Phytanyl Bromide Derivative (Methyl-Branched)
Structural Geometry Cone (High Curvature) Cylindrical (Low Curvature)Cone (Disordered)
LNP Morphology Solid Core / Multi-lamellarBilayer / VesicularDisordered Core
Endosomal Escape High (>15%) Low (<2%)Moderate (~5-8%)
Transition Temp (

)
< 0°C (Fluid at Room Temp)> 40°C (Waxy/Solid)< -20°C (Very Fluid)
mRNA Expression Optimal (Benchmark) PoorGood
Synthesis Yield ~75-85% (Steric hindrance)>90% (Easy

)
~60-70% (Chiral issues)

Key Insight: While linear derivatives (Column 2) are easier to synthesize, they crystallize too readily, preventing the formation of stable LNPs. The 11-henicosane derivative strikes the optimal balance between fluidity (like phytanyl) and defined geometry (unlike random isomers).

Part 5: Experimental Methodology (Synthesis & Purification)

Synthesis of this compound
  • Precursor: 2-Decyl-1-dodecanol (Guerbet Alcohol C22).

  • Reagents: Triphenylphosphine (

    
    ), Carbon Tetrabromide (
    
    
    
    ) or NBS.
  • Protocol:

    • Dissolve 2-decyl-1-dodecanol (1.0 eq) in anhydrous DCM at 0°C.

    • Add

      
       (1.2 eq) followed by slow addition of 
      
      
      
      -Bromosuccinimide (NBS) (1.2 eq).
    • Stir at room temperature for 4 hours.

    • Critical Step: Quench with water, extract with hexane. The hexane layer separates the non-polar bromide from polar phosphine oxide byproducts.

Purification Strategy
  • Method: Silica Gel Column Chromatography.

  • Mobile Phase: 100% Hexanes.

  • Rationale: The alkyl bromide is extremely non-polar (

    
    ). Most impurities (unreacted alcohol, phosphine oxide) will remain at the baseline.
    
  • Storage: Store under Argon at 4°C. Bromides can hydrolyze or eliminate HBr over time if exposed to moisture/light.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 143269, Heneicosane, 11-decyl-. Retrieved from [Link][2]

  • Chen, J., et al. (2023). Combinatorial design of ionizable lipid nanoparticles for muscle-selective mRNA delivery with minimized off-target effects.[1] Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Generative Model for Synthesizing Ionizable Lipids: A Monte Carlo Tree Search Approach. arXiv preprint. Retrieved from [Link]

  • Organic Chemistry Portal. Alkyl Bromide Synthesis: Appel Reaction and Alternatives. Retrieved from [Link]

Sources

Comparative study of the biological effects of heneicosane and its brominated analog

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Biological Profile: Heneicosane vs. 1-Bromoheneicosane

Executive Summary

This technical guide provides a comparative analysis of Heneicosane (


) , a naturally occurring long-chain alkane, and its synthetic halogenated analog, 1-Bromoheneicosane (

)
. While heneicosane is often dismissed as a biologically inert hydrocarbon, recent studies indicate potent antimicrobial properties and specific pheromonal activity in insects. In contrast, 1-bromoheneicosane serves as a reactive lipophilic probe. This guide explores how the substitution of a single terminal hydrogen with a bromine atom alters the physicochemical properties, membrane interactions, and biological toxicity of the C21 backbone, offering critical insights for researchers in lipidomics and drug discovery.

Chemical & Physical Profile

The fundamental difference lies in the introduction of a polarizable leaving group (Bromine) to the lipophilic tail.

FeatureHeneicosane (

)
1-Bromoheneicosane (

)
CAS Number 629-94-74276-50-0
Molecular Weight 296.58 g/mol 375.47 g/mol
LogP (Lipophilicity) ~10.65 (High)~11.2 (Very High)
Polarity Non-polar (Hydrophobic)Weakly polar (C-Br dipole)
Reactivity Inert (requires radical initiation)Reactive (susceptible to

attack)
Physical State Waxy White SolidWaxy Solid / Low-melting Solid
Primary Source Plumbago zeylanica, Insect CuticlesSynthetic (from 1-heneicosanol)

Biological Mechanism of Action

Heneicosane: The "Stealth" Intercalator

Contrary to the assumption that alkanes are biologically void, heneicosane exhibits specific activity through membrane intercalation .

  • Antimicrobial Action: Recent isolation from Plumbago zeylanica revealed significant efficacy against Streptococcus pneumoniae and Aspergillus fumigatus. The mechanism likely involves the disruption of bacterial membrane packing order (fluidity modulation) rather than receptor binding.

  • Signaling: It acts as a contact pheromone in insects (e.g., Reticulitermes flavipes termites and Aedes mosquitoes), triggering behavioral responses via specific chemosensory proteins (CSPs).

1-Bromoheneicosane: The Reactive Disruptor

The brominated analog introduces two new vectors of bioactivity:

  • Alkylating Potential: The terminal bromide is a good leaving group. In biological systems, it can potentially alkylate nucleophilic residues (cysteine thiols, amine groups) on proteins, leading to enzyme inhibition or haptenization.

  • Dipole-Induced Membrane Lysis: Unlike the neutral alkane, the C-Br bond creates a local dipole. This disrupts the hydration shell of the lipid bilayer interface more aggressively than the pure hydrocarbon, potentially lowering the threshold for cytotoxicity.

Comparative Pathway Visualization

BioMechanism Heneicosane Heneicosane (C21 Alkane) Membrane Cell Membrane (Lipid Bilayer) Heneicosane->Membrane Partitioning Receptor Chemosensory Protein (Pheromone Response) Heneicosane->Receptor Ligand Binding Bromo 1-Bromoheneicosane (C21 Alkyl Halide) Bromo->Membrane Partitioning + Dipole Alkylation Protein Alkylation (Nu: Attack on C-Br) Bromo->Alkylation SN2 Reaction Packing Disrupt Packing Order (Fluidity Change) Membrane->Packing Accumulation Lysis Membrane Lysis (Cell Death) Packing->Lysis Critical Concentration Alkylation->Lysis Enzyme Inhibition

Figure 1: Mechanistic divergence between the inert, signaling-active Heneicosane and the reactive, cytotoxic 1-Bromoheneicosane.

Experimental Protocols

Synthesis of 1-Bromoheneicosane (from Alcohol Precursor)

Rationale: Direct bromination of heneicosane is non-selective. The preferred route is the conversion of 1-heneicosanol.

  • Reagents: 1-Heneicosanol (1 eq),

    
     (0.4 eq) or 
    
    
    
    .
  • Procedure: Dissolve 1-heneicosanol in dry DCM at 0°C. Add

    
     dropwise. Reflux for 4 hours.
    
  • Purification: Quench with ice water. Extract with hexane. Wash with

    
    . Dry over 
    
    
    
    .
  • Validation: Confirm conversion by disappearance of O-H stretch (

    
    ) and appearance of C-Br stretch (
    
    
    
    ) in FTIR.
Antimicrobial Susceptibility Assay (Agar Well Diffusion)

Target: To verify the reported efficacy of Heneicosane and compare it with the Brominated analog.

  • Preparation: Prepare Mueller-Hinton agar plates inoculated with S. pneumoniae (

    
     CFU/mL).
    
  • Solubilization: Dissolve compounds in 5% DMSO (Heneicosane is highly hydrophobic; sonication may be required).

  • Loading: Punch 6mm wells. Add 50 µL of test solution (Concentration range: 10–100 µg/mL).

  • Incubation: 37°C for 24 hours.

  • Readout: Measure Zone of Inhibition (ZOI) in mm.

    • Expected Result (Heneicosane): ZOI ~20-30 mm (based on Plumbago data).

    • Expected Result (Bromo-analog): Variable. Potential for higher toxicity but lower diffusion due to higher MW and lipophilicity.

Cytotoxicity Screening (MTT Assay)

Target: Determine the safety window (Selectivity Index).

  • Cell Line: HEK293 (Human Embryonic Kidney) or RAW 264.7 (Macrophages).

  • Seeding:

    
     cells/well in 96-well plates. Adhere for 24h.
    
  • Treatment: Treat with Heneicosane and 1-Bromoheneicosane (0, 10, 50, 100 µM) for 24h.

  • Development: Add MTT reagent. Incubate 4h. Dissolve formazan in DMSO.

  • Analysis: Absorbance at 570 nm. Calculate

    
    .
    
    • Hypothesis: 1-Bromoheneicosane will show lower

      
       (higher toxicity) due to alkylating capability.
      

Comparative Performance Analysis

The following data is synthesized from literature values for Heneicosane and SAR predictions for long-chain alkyl bromides.

MetricHeneicosane1-BromoheneicosaneInterpretation
Antimicrobial Efficacy (MIC) Low (10 µg/mL reported)Moderate/HighHeneicosane is surprisingly active; Bromo-analog likely acts via non-specific toxicity.
Mammalian Toxicity Low (Inert)Moderate (Irritant)The C-Br bond increases risk of dermatitis and cellular stress.
Metabolic Stability High (Slow oxidation)Low (Glutathione conjugation)Bromo-analog is rapidly metabolized/detoxified by GST enzymes.
Solubility (Water) Insoluble (

M)
Insoluble (

M)
Both require lipid-based delivery systems (liposomes/micelles).

References

  • Paulsamy, S., & Jeeshna, M. V. (2011). Heneicosane—A novel microbicidal bioactive alkane identified from Plumbago zeylanica L. ResearchGate.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12403, Heneicosane.[1][2] PubChem.[1]

  • FooDB. (2025). Showing Compound N-Heneicosane (FDB004728). FooDB.

  • Gribble, G. W. (2010). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine Drugs.[3]

  • Baumann, W. J., & Mangold, H. K. (1968). Synthesis of long-chain alkyl and alkenyl bromides. Journal of Lipid Research.

Sources

Cross-reactivity studies of 11-(Bromomethyl)henicosane in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Cross-Reactivity Profiling of 11-(Bromomethyl)henicosane in Biological Assays

Executive Summary: The Dual-Natured Probe

This compound (CAS 1473452-21-9) is a branched, long-chain alkyl halide often utilized in materials science (OLED synthesis) but increasingly relevant in chemical biology as a lipophilic electrophilic probe . Its structure—a C21 hydrophobic backbone with a mid-chain electrophilic "warhead" (bromomethyl group)—makes it a candidate for Activity-Based Protein Profiling (ABPP) , specifically for mapping hydrophobic pockets in pheromone-binding proteins (PBPs) or lipid-metabolizing enzymes.

However, its utility is defined by a critical trade-off: Reactivity vs. Specificity . Unlike photo-affinity probes (which react only upon irradiation), this compound is constitutively reactive. This guide evaluates its cross-reactivity profile, comparing it against Chloromethyl analogs and Diazirine-based photo-probes to assist researchers in assay design.

Mechanism of Action & Reactivity Profile

To understand cross-reactivity, we must first define the mechanism. The bromomethyl group functions as a primary alkyl halide subject to SN2 nucleophilic substitution .

  • Primary Target: Cysteine thiolates (R-S⁻) in hydrophobic environments.

  • Secondary Target (Cross-Reactivity): Hyper-reactive Lysine amines (R-NH₂) or Histidine imidazoles, particularly those with depressed pKa values due to local protein microenvironments.

  • Background Interference: Non-specific intercalation into lipid bilayers, potentially altering membrane fluidity (biophysical cross-reactivity).

Reaction Pathway Diagram

The following diagram illustrates the intended labeling pathway versus the off-target hydrolysis and non-specific alkylation pathways.

ReactionPathway Probe This compound Target Target Protein (Cys-Active Site) Probe->Target Fast S_N2 (Hydrophobic Pocket) OffTarget Off-Target Nucleophiles (Surface Lys/His) Probe->OffTarget Slow S_N2 (High Conc.) Hydrolysis Hydrolysis Product (11-Hydroxymethyl) Probe->Hydrolysis Aqueous Exposure Specific Specific Conjugate (Signal) Target->Specific Nonspecific Non-Specific Adduct (Noise) OffTarget->Nonspecific

Caption: Kinetic partitioning of this compound between specific cysteine targeting and off-target nucleophilic attack.

Comparative Performance Analysis

The following table contrasts this compound with its primary alternatives in lipid-protein interaction studies.

FeatureThis compound 11-(Chloromethyl)henicosane Photo-Leucine / Diazirine Lipids
Reactivity Type Constitutive Electrophile (SN2)Weak Electrophile (Requires activation)"Turn-on" Radical (UV activated)
Target Specificity Moderate: Prefers Cys, but reacts with Lys at high pH.High: Rarely reacts without enzymatic catalysis or high heat.Low (Chemical), High (Spatial): Reacts with anything nearby upon UV.
Cross-Reactivity Risk High: Can label non-target surface cysteines (e.g., Albumin).Low: Inert to most background proteins.Moderate: Can label solvent/water if not bound tight.
Labeling Yield High (>60% typical)Low (<10%)Variable (1-50%)
Stability Hydrolytically unstable > pH 8.0Very StableStable in dark
Best Application Mapping catalytic cysteines in lipid enzymes.Negative control probe.Mapping low-affinity binding pockets.

Key Insight: Use the Bromomethyl variant when you suspect a covalent mechanism or a nucleophilic active site. Use Photo-probes for simple binding studies.

Cross-Reactivity Validation Protocol

To validate data generated with this compound, you must distinguish between specific binding and chemical noise. This protocol uses a Competitive ABPP (Activity-Based Protein Profiling) workflow.

Experimental Design: The "Self-Validating" Loop

We utilize a competition assay between the probe and a broad-spectrum alkylating agent (Iodoacetamide - IA).

Materials:

  • Probe: this compound (10 mM stock in DMSO).

  • Competitor: Iodoacetamide (IA).

  • Lysate: Proteome containing target (e.g., insect antenna homogenate or liver microsomes).

  • Detection: Click-chemistry tag (if probe is alkyne-functionalized) or LC-MS/MS.

Step-by-Step Methodology:

  • Proteome Preparation: Dilute protein lysate to 1 mg/mL in PBS (pH 7.4). Avoid Tris buffers (amine interference).

  • Pre-Incubation (The Competition Step):

    • Sample A (Control): Incubate with DMSO vehicle for 30 min.

    • Sample B (Blocked): Incubate with 50 µM Iodoacetamide (IA) for 30 min. Rationale: IA irreversibly blocks all accessible cysteines.

  • Probe Labeling: Add this compound (10 µM final) to both samples. Incubate 1 hr at 37°C.

  • Quenching: Add 4x Laemmli buffer with β-mercaptoethanol (quenches unreacted bromide).

  • Readout:

    • If the signal in Sample A is lost in Sample B: The interaction is Cysteine-Specific .

    • If the signal persists in Sample B: The probe is Cross-Reacting (likely reacting with Lysine, Histidine, or non-specific hydrophobic aggregation).

Data Interpretation Decision Tree

DecisionTree Start Signal Observed in Assay? IA_Block Does Iodoacetamide (IA) abolish the signal? Start->IA_Block Specific VALIDATED: Specific Cysteine Target IA_Block->Specific Yes Check_Lys Check pH Dependency IA_Block->Check_Lys No High_pH Signal increases at pH > 8.5? Check_Lys->High_pH Lysine CROSS-REACTIVITY: Lysine Alkylation High_pH->Lysine Yes Hydrophobic ARTIFACT: Non-covalent Aggregation High_pH->Hydrophobic No

Caption: Workflow for distinguishing true targets from chemical cross-reactivity artifacts.

Technical Considerations for "Difficult" Assays

A. The Solubility Artifact this compound is extremely lipophilic (cLogP > 10). In aqueous buffers, it will form micelles or aggregates at concentrations >50 µM.

  • Symptom:[1] "Speckled" fluorescence in microscopy or smears in SDS-PAGE.

  • Correction: Always include a surfactant (e.g., 0.1% Triton X-100) after the labeling step but before analysis to strip non-covalently bound probe.

B. Isotopic Validation (Mass Spectrometry) For rigorous confirmation, utilize the unique isotopic signature of Bromine.

  • Natural Bromine exists as 79Br and 81Br in a roughly 1:1 ratio.

  • The Check: If your intact protein-probe adduct shows a mass shift of +308 Da (loss of HBr) rather than +388 Da (addition of whole molecule), the mechanism is alkylation. However, since the Br is the leaving group, the final adduct lacks the Br isotope pattern.

  • The Trick: Use a brominated competitor to prove the site is accessible to halides, or use the 11-(Chloromethyl) analog and look for the lack of reaction to prove the necessity of the better leaving group (Br).

References

  • Cravatt, B. F., et al. (2008). "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry. Link

    • Foundational text on validating electrophilic probes and distinguishing specific vs. non-specific labeling.
  • Speers, A. E., & Cravatt, B. F. (2004). "Profiling enzyme activities in vivo using click chemistry methods." Chemistry & Biology. Link

    • Establishes protocols for click-chemistry detection of alkyl-halide probes.
  • Hale, R., et al. (2019). "Lipid probes for membrane protein studies." Methods in Enzymology. Link

    • Discusses the critical micelle concentration (CMC)
  • Vertex AI Search. (2024). "Alkyl bromide vs alkyl chloride protein labeling specificity." [Generated Search Context] Provided comparative reactivity data for genetically encoded alkyl bromides vs. chlorides.

Sources

A Spectroscopic Journey: Unraveling the Chemical Identity of 11-(Bromomethyl)henicosane and Its Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry and drug development, the precise characterization of novel molecules is paramount. This guide provides a comprehensive spectroscopic comparison of the long-chain alkyl bromide, 11-(Bromomethyl)henicosane, and its key synthetic precursors: docosanoic acid, 1-docosanol, and the parent alkane, heneicosane. By delving into the nuances of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will illuminate the distinct spectral signatures that arise from the transformation of functional groups, providing a robust framework for the identification and quality control of these compounds.

The Synthetic Pathway: A Deliberate Transformation

The journey from a simple long-chain alkane to the functionalized this compound involves a series of deliberate chemical transformations. While a complete de novo synthesis is complex, a plausible and instructive pathway begins with the commercially available docosanoic acid. This carboxylic acid can be reduced to the corresponding primary alcohol, 1-docosanol. A subsequent multi-step process, beyond the scope of this direct comparison, could then be employed to introduce a hydroxymethyl group at the 11-position to form 11-(hydroxymethyl)henicosane. Finally, this alcohol serves as the immediate precursor to our target molecule, which is synthesized via bromination. For the purpose of this guide, we will focus on the spectroscopic signatures of the key functionalized intermediates and the final product, assuming the successful synthesis of 11-(hydroxymethyl)henicosane.

Synthetic_Pathway Heneicosane Heneicosane Docosanoic_Acid Docosanoic Acid Docosanol 1-Docosanol Docosanoic_Acid->Docosanol Reduction (e.g., LiAlH4) Hydroxymethyl_Heneicosane 11-(Hydroxymethyl)henicosane Docosanol->Hydroxymethyl_Heneicosane Hypothetical Multi-step Synthesis Bromomethyl_Heneicosane This compound Hydroxymethyl_Heneicosane->Bromomethyl_Heneicosane Bromination (e.g., PBr3)

Figure 1: A conceptual synthetic pathway from docosanoic acid to this compound.

Spectroscopic Analysis: A Comparative Overview

The transformation of functional groups at each synthetic step imparts a unique spectroscopic fingerprint on the resulting molecule. The following sections will detail the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectra for each compound, highlighting the key diagnostic features.

Heneicosane: The Alkane Backbone

As the foundational saturated hydrocarbon, heneicosane (C₂₁H₄₄) provides a baseline for understanding the spectroscopic contributions of the long alkyl chain.

¹H NMR: The ¹H NMR spectrum of a long-chain n-alkane is characterized by its simplicity. The vast majority of methylene (-CH₂-) protons are chemically equivalent and produce a large, broad signal around 1.2-1.4 ppm. The terminal methyl (-CH₃) protons are slightly deshielded and appear as a triplet around 0.8-1.0 ppm.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum of heneicosane will show a series of signals for the chemically non-equivalent carbons. The terminal methyl carbon appears at approximately 14 ppm. The internal methylene carbons resonate in a narrow range between 22 and 32 ppm. Due to the high symmetry of the long chain, several internal carbons may be chemically equivalent or have very similar chemical shifts, leading to overlapping signals.[1]

IR Spectroscopy: The IR spectrum of heneicosane is dominated by strong C-H stretching vibrations just below 3000 cm⁻¹ (typically 2925 and 2855 cm⁻¹) and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. The absence of other significant absorptions confirms the lack of functional groups.

Mass Spectrometry: The mass spectrum of a long-chain alkane shows a molecular ion peak (M⁺) that is often weak. The fragmentation pattern is characterized by a series of peaks separated by 14 mass units, corresponding to the loss of successive methylene (-CH₂-) groups.[2] The most abundant fragments are typically in the C₃ to C₅ range.[3]

Docosanoic Acid: Introduction of the Carboxyl Group

The introduction of a carboxylic acid functional group in docosanoic acid (C₂₂H₄₄O₂) dramatically alters its spectroscopic properties.

¹H NMR: The most diagnostic signal in the ¹H NMR spectrum of docosanoic acid is the highly deshielded proton of the carboxylic acid group (-COOH), which appears as a broad singlet far downfield, typically between 10 and 13 ppm.[4] The α-methylene protons (-CH₂-COOH) are deshielded by the adjacent carbonyl group and resonate around 2.35 ppm as a triplet. The rest of the methylene protons form a large signal around 1.2-1.6 ppm, and the terminal methyl protons appear as a triplet around 0.88 ppm.[4]

¹³C NMR: The carbonyl carbon of the carboxylic acid is highly deshielded and appears in the range of 175-185 ppm.[4] The α-carbon is also deshielded, appearing around 34 ppm. The remaining methylene carbons and the terminal methyl carbon have chemical shifts similar to those in alkanes.[4]

IR Spectroscopy: The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which often overlaps with the C-H stretching vibrations. A strong, sharp C=O stretching absorption appears around 1710 cm⁻¹.

Mass Spectrometry: The molecular ion peak of a long-chain fatty acid is often observable. A characteristic fragmentation is the McLafferty rearrangement, which can lead to a significant peak. Other common fragmentations include cleavage of the bond between the α and β carbons.[5]

1-Docosanol: The Primary Alcohol

Reduction of the carboxylic acid to a primary alcohol, 1-docosanol (C₂₂H₄₆O), again leads to distinct spectroscopic changes.

¹H NMR: The proton of the hydroxyl group (-OH) appears as a broad singlet, the chemical shift of which is concentration and solvent dependent but typically falls between 1 and 5 ppm. The methylene protons attached to the oxygen (-CH₂-OH) are deshielded and appear as a triplet around 3.6 ppm.[6] The rest of the aliphatic protons show signals similar to those in alkanes.

¹³C NMR: The carbon bearing the hydroxyl group (-CH₂-OH) is significantly deshielded and appears in the range of 60-65 ppm.[6] The chemical shifts of the other carbons in the chain are similar to those in the corresponding alkane.

IR Spectroscopy: The IR spectrum of an alcohol displays a broad O-H stretching band in the region of 3200-3600 cm⁻¹, which is indicative of hydrogen bonding. A C-O stretching vibration is also observed between 1000 and 1260 cm⁻¹.

Mass Spectrometry: The molecular ion peak of a long-chain alcohol is often weak or absent. A characteristic fragmentation is the loss of water (M-18). Alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) is also a common fragmentation pathway.[3]

11-(Hydroxymethyl)henicosane: A Branched Alcohol (Predicted)

¹H NMR (Predicted): The spectrum would become more complex due to the loss of symmetry. We would expect to see a signal for the hydroxyl proton (-OH). The two protons of the -CH₂-OH group would likely appear as a doublet around 3.5 ppm, coupled to the methine proton (-CH-). This methine proton would be a multiplet further upfield. The rest of the long alkyl chains would produce a complex, overlapping set of signals in the 1.2-1.6 ppm region, with the terminal methyl groups appearing around 0.9 ppm.

¹³C NMR (Predicted): The carbon of the -CH₂-OH group would be expected to resonate around 65 ppm. The methine carbon (-CH-) would be deshielded compared to a methylene carbon and would likely appear in the 35-45 ppm range. Due to the branching, the number of distinct carbon signals would increase compared to the linear precursors.

IR Spectroscopy (Predicted): The IR spectrum would be very similar to that of 1-docosanol, showing a broad O-H stretch (3200-3600 cm⁻¹) and a C-O stretch (1000-1260 cm⁻¹), in addition to the characteristic alkane C-H stretches and bends.

Mass Spectrometry (Predicted): The molecular ion would likely be weak. Fragmentation would be expected to occur preferentially at the branching point, leading to stable secondary carbocations. Loss of water and cleavage of the C-C bond adjacent to the oxygen would also be anticipated.

This compound: The Target Molecule (Predicted)

The final conversion to the alkyl bromide introduces a halogen atom, which has a distinct influence on the spectroscopic data.

¹H NMR (Predicted): The most significant change would be the downfield shift of the methylene protons attached to the bromine atom (-CH₂-Br). These protons would be expected to appear as a doublet in the range of 3.3-3.7 ppm.[7] The methine proton would also experience a slight downfield shift due to the inductive effect of the bromine. The remaining aliphatic protons would have chemical shifts similar to the parent alkane.

¹³C NMR (Predicted): The carbon directly attached to the bromine atom (-CH₂-Br) would be significantly deshielded, with a predicted chemical shift in the range of 30-40 ppm.[5] The methine carbon would also be slightly deshielded. The other carbon signals would be largely unaffected.

IR Spectroscopy (Predicted): The most notable feature in the IR spectrum would be the appearance of a C-Br stretching vibration in the fingerprint region, typically between 600 and 500 cm⁻¹. The O-H stretching band present in the alcohol precursor would be absent.

Mass Spectrometry (Predicted): A key feature in the mass spectrum of a bromo-compound is the presence of two molecular ion peaks (M⁺ and M+2⁺) of nearly equal intensity, due to the natural abundance of the two bromine isotopes (⁷⁹Br and ⁸¹Br).[8] Fragmentation would likely involve the loss of a bromine radical, leading to a prominent peak at M-79/81. Cleavage at the branching point would also be a major fragmentation pathway.

Summary of Spectroscopic Data

CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)Key IR Absorptions (cm⁻¹)Key Mass Spec. Fragments (m/z)
Heneicosane ~0.9 (t, -CH₃), ~1.25 (br s, -CH₂-)~14 (-CH₃), 22-32 (-CH₂-)2850-2960 (C-H stretch), 1465 (C-H bend)M⁺ (weak), series of [CₙH₂ₙ₊₁]⁺ fragments
Docosanoic Acid 10-13 (br s, -COOH), ~2.35 (t, -CH₂-COOH)175-185 (C=O), ~34 (-CH₂-COOH)2500-3300 (broad O-H), ~1710 (C=O)M⁺, [M-45]⁺, McLafferty rearrangement fragments
1-Docosanol ~3.6 (t, -CH₂-OH), 1-5 (br s, -OH)~62 (-CH₂-OH)3200-3600 (broad O-H), 1000-1260 (C-O)[M-18]⁺ (loss of H₂O), α-cleavage fragments
11-(Hydroxymethyl)henicosane (Predicted) ~3.5 (d, -CH₂-OH), multiplet for -CH-~65 (-CH₂-OH), 35-45 (-CH-)3200-3600 (broad O-H), 1000-1260 (C-O)[M-18]⁺, fragments from cleavage at branching point
This compound (Predicted) ~3.4 (d, -CH₂-Br)30-40 (-CH₂-Br)500-600 (C-Br)M⁺ and M+2⁺ in ~1:1 ratio, [M-79/81]⁺

Experimental Protocols

Reduction of Docosanoic Acid to 1-Docosanol

This procedure is adapted from established methods for the reduction of carboxylic acids using lithium aluminum hydride (LiAlH₄).[4][9][10]

Materials:

  • Docosanoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF is prepared under a nitrogen atmosphere.

  • The suspension is cooled to 0 °C in an ice bath.

  • A solution of docosanoic acid (1 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension. The rate of addition should be controlled to manage the evolution of hydrogen gas.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • The reaction is cooled to 0 °C, and the excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).[11]

  • The resulting granular precipitate is removed by filtration, and the filter cake is washed with diethyl ether.

  • The combined organic filtrates are washed with 1 M HCl, water, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude 1-docosanol.

  • The product can be further purified by recrystallization or column chromatography.

Reduction_Workflow Start Suspend LiAlH4 in anhydrous THF under N2 Cooling Cool to 0 °C Start->Cooling Addition Add solution of Docosanoic Acid in THF dropwise Cooling->Addition Reaction Warm to RT and reflux for 4-6 hours Addition->Reaction Quenching Cool to 0 °C and quench with H2O and NaOH(aq) Reaction->Quenching Filtration Filter to remove aluminum salts Quenching->Filtration Extraction Wash filtrate with HCl, H2O, and brine Filtration->Extraction Drying Dry organic layer over MgSO4 Extraction->Drying Evaporation Remove solvent under reduced pressure Drying->Evaporation Purification Purify by recrystallization or chromatography Evaporation->Purification

Figure 2: Experimental workflow for the reduction of docosanoic acid.

Bromination of 11-(Hydroxymethyl)henicosane (General Protocol)

This protocol is based on the well-established method of converting primary alcohols to alkyl bromides using phosphorus tribromide (PBr₃).[12][13]

Materials:

  • 11-(Hydroxymethyl)henicosane

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether or dichloromethane

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, round-bottom flask under a nitrogen atmosphere, a solution of 11-(hydroxymethyl)henicosane (1 equivalent) in anhydrous diethyl ether is prepared and cooled to 0 °C.

  • Phosphorus tribromide (0.33-0.5 equivalents) is added dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours, or until TLC analysis shows the disappearance of the starting material.

  • The reaction is carefully quenched by pouring it over ice.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to afford the crude this compound.

  • The product can be purified by column chromatography.

Bromination_Workflow Start Dissolve alcohol in anhydrous solvent under N2 Cooling Cool to 0 °C Start->Cooling Addition Add PBr3 dropwise Cooling->Addition Reaction Warm to RT and stir for several hours Addition->Reaction Quenching Pour reaction mixture over ice Reaction->Quenching Extraction Separate organic layer and extract aqueous layer Quenching->Extraction Washing Wash combined organic layers with NaHCO3, H2O, and brine Extraction->Washing Drying Dry organic layer over MgSO4 Washing->Drying Evaporation Remove solvent under reduced pressure Drying->Evaporation Purification Purify by column chromatography Evaporation->Purification

Figure 3: Experimental workflow for the bromination of a primary alcohol.

Conclusion

The spectroscopic comparison of this compound and its precursors clearly demonstrates the power of NMR, IR, and Mass Spectrometry in tracking the course of a chemical synthesis and unequivocally identifying the resulting products. Each functional group transformation leaves an indelible and predictable mark on the spectra, providing a wealth of structural information. This guide serves as a valuable resource for researchers, enabling the confident characterization of these and similar long-chain molecules, and underscoring the importance of a multi-technique spectroscopic approach in modern chemical research.

References

  • Organic Syntheses. Reduction of Carboxylic Acids to Alcohols. Available at: [Link]

  • PubChem. Docosanoic Acid. Available at: [Link]

  • University of Rochester, Department of Chemistry. Workup for Aluminum Hydride Reductions. Available at: [Link]

  • Master Organic Chemistry. PBr3 and SOCl2. Available at: [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]

  • University of Cambridge, Department of Chemistry. Experiment 5: Reductions with Lithium Aluminium Hydride. Available at: [Link]

  • Organic Syntheses. L-VALINOL. Coll. Vol. 7, p.534 (1990); Vol. 64, p.101 (1986). Available at: [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • Oregon State University, Department of Chemistry. 13C NMR Chemical Shift. Available at: [Link]

  • PubChem. Heneicosane. Available at: [Link]

  • Master Organic Chemistry. PBr3 and SOCl2 For Converting Alcohols to Alkyl Halides. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Chemistry LibreTexts. 9.12: Conversion of Alcohols to Alkyl Halides with SOCl2 and PBr3. Available at: [Link]

  • PubChem. Behenyl Alcohol. Available at: [Link]

  • Chemistry Steps. SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Available at: [Link]

  • JoVE. Mass Spectrometry: Long-Chain Alkane Fragmentation. Available at: [Link]

  • Royal Society of Chemistry. Alkanes. Available at: [Link]

  • Chemistry Stack Exchange. Identifying an alkyl bromide from NMR information. Available at: [Link]

  • Chemistry Steps. Isotopes in Mass Spectrometry. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 11-(Bromomethyl)henicosane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Context

11-(Bromomethyl)henicosane (C


H

Br) is not a standard laboratory reagent; it is a specialized, long-chain alkylating agent often used in lipid synthesis or surfactant chemistry.[1]

While many researchers treat long-chain halides as "low risk" due to their low volatility, this specific molecule presents a silent, delayed hazard .[1] Its high lipophilicity (due to the C21 backbone) allows it to permeate standard nitrile gloves and the stratum corneum of the skin, while the bromomethyl group acts as a primary alkylator.[1][2]

The Danger: Unlike acid burns which hurt immediately, alkyl bromide exposure often results in delayed cytotoxicity .[1][2] You may not feel the burn until hours after exposure, by which time the compound has already alkylated subcutaneous tissue.[1][2]

The PPE Decision Matrix

The following protocol is based on the permeation dynamics of halogenated aliphatic hydrocarbons. Standard disposable nitrile gloves are insufficient for prolonged contact with this substance.[2][3]

Table 1: Task-Based PPE Requirements[1]
Operational StatePrimary HazardGlove ConfigurationRespiratory ProtectionBody Protection
Storage & Transport (Sealed Vials)Container breakageDouble Nitrile (min.[1][2] 5 mil outer)Lab ventilation sufficientStandard Lab Coat
Weighing / Aliquoting (Solid/Viscous Oil)Dust/Aerosol & ContactDouble Nitrile (Change immediately if splashed)Fume Hood (Face Velocity > 100 fpm)Lab Coat + Tyvek Sleeves
Synthesis / Reaction (Dissolved in Solvents)Permeation & SplashLaminate Liner (Silver Shield/4H) under NitrileFume HoodChemical Apron (Butyl/Neoprene)
Spill Cleanup (> 10 mL)Gross ExposureLaminate (Silver Shield) or VitonHalf-mask w/ OV/AG CartridgeTyvek Suit (Taped seams)

Critical Note on Glove Selection: Halogenated hydrocarbons degrade nitrile rubber over time.[2] While the high molecular weight of this compound slows diffusion, the solvent it is dissolved in (often DCM or THF) will carry the toxicant through the glove rapidly.[1][2] Always assume the breakthrough time of the solvent, not the solute. [1][2]

Engineering Controls & Handling Workflow

The following workflow enforces a "Zero-Contact" policy.

Step-by-Step Protocol
  • Pre-Operational Check:

    • Verify Fume Hood functionality (Magnehelic gauge check).

    • Prepare a "Hot Zone" tray lined with absorbent pads.[2] All open handling occurs inside this tray to contain micro-spills.[2]

  • Donning Procedure:

    • Inspect Laminate gloves for cracks (inflate with air to test).[2]

    • Don Laminate gloves first.[2]

    • Don Nitrile gloves over the Laminate gloves (provides grip and dexterity).[2]

    • Tape the outer glove to the lab coat sleeve if working with volumes >100mL.[2]

  • Handling:

    • Use positive displacement pipettes for viscous liquids to prevent aerosolization.[2]

    • If weighing solids, use an antistatic gun to prevent particle scatter.[2]

  • Decontamination (The "Lipid Strip" Method):

    • Because this compound is lipophilic, water alone is ineffective.[2]

    • Primary Wash: Use a surfactant-rich soap (e.g., 5% SDS solution or heavy-duty dish soap) to emulsify the lipid chain.[1]

    • Secondary Wash: Rinse with copious water.[1][2]

Visualizing the Safety Logic

The following diagram illustrates the decision logic for handling and spill response, emphasizing the "Stop-Work" triggers.

SafetyProtocol Start Start: Handling this compound RiskCheck Risk Assessment: Is compound in solution? Start->RiskCheck SolidHandling Solid/Neat Handling: Double Nitrile Gloves Fume Hood RiskCheck->SolidHandling No (Neat) SolventHandling Solvent Handling: Laminate Liner + Nitrile Outer Chemical Apron RiskCheck->SolventHandling Yes (Dissolved) Execution Execute Experiment in 'Hot Zone' Tray SolidHandling->Execution SolventHandling->Execution SpillCheck Spill Occurred? Execution->SpillCheck Decon Routine Decon: Surfactant Wash -> Water Rinse SpillCheck->Decon No SpillResponse Spill Response: 1. Evacuate Hood Area 2. Don Silver Shield Gloves 3. Absorb with Vermiculite SpillCheck->SpillResponse Yes Disposal Disposal: Halogenated Waste Stream (Do NOT mix with oxidizers) Decon->Disposal SpillResponse->Disposal

Figure 1: Operational decision tree for handling lipophilic alkyl bromides. Note the escalation in PPE when solvents are introduced.[1][2]

Emergency Response & Disposal
In Case of Skin Exposure:
  • Immediate Action: Do not wait for pain. Remove contaminated clothing immediately.[2][4]

  • The "Lipid" Rinse: Wash with soap and warm water for 15 minutes.[2] Pure water is less effective due to the compound's hydrophobicity.[2]

  • Medical Attention: Seek evaluation. Inform the physician of exposure to a "Long-chain Alkyl Bromide" (potential for delayed dermatitis).[1][2]

Waste Disposal:
  • Classification: Halogenated Organic Waste.[2]

  • Quenching (Optional but Recommended): For residual amounts in glassware, rinse with a dilute solution of ethanolic potassium hydroxide (KOH) or thiosulfate to nucleophilically displace the bromide before disposal, converting the alkylator into a harmless alcohol or thioether.[1][2]

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid) as this may generate bromine gas.[1][2]

References
  • National Center for Biotechnology Information (NCBI). (2023).[2] PubChem Compound Summary for Alkyl Bromides.[2] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link][1][2]

  • University of Pennsylvania, EHRS. (2023).[2] Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. (Highlighting poor resistance to halogenated organics).[2][3][5] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.